5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3/c10-7-5-12-9(11)14-8(7)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUXBABVYOIOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658034 | |
| Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733039-20-8 | |
| Record name | 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733039-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Kinase Inhibitors
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a crucial chemical intermediate, primarily recognized for its role in the synthesis of highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors.[1] These inhibitors, such as the blockbuster drug Palbociclib, represent a significant advancement in the treatment of certain types of cancer, particularly hormone receptor-positive breast cancer.[1] The precise architecture of this molecule, featuring a pyrimidine core with strategically placed bromo, chloro, and cyclopentylamino substituents, provides a versatile scaffold for the construction of complex, biologically active compounds. Understanding its synthesis is therefore of paramount importance for researchers in medicinal chemistry and process development.
This guide provides an in-depth examination of the prevalent and most efficient synthetic pathway to this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the rationale behind the chosen synthetic strategy, the intricacies of the reaction mechanism, a detailed experimental protocol, and the critical parameters that ensure a successful and high-yielding outcome.
The Synthetic Blueprint: A Two-Stage Approach
The most common and industrially scalable synthesis of this compound is a two-stage process. It begins with the preparation of the key precursor, 5-Bromo-2,4-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with cyclopentylamine.
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine
The journey begins with the conversion of 5-bromouracil to 5-Bromo-2,4-dichloropyrimidine. This transformation is a classic chlorination reaction of a pyrimidine derivative.
Reaction: 5-Bromouracil → 5-Bromo-2,4-dichloropyrimidine
Reagents & Rationale:
-
Phosphorus oxychloride (POCl₃): This is the most commonly employed chlorinating agent for this type of transformation. It effectively replaces the hydroxyl groups of the tautomeric form of 5-bromouracil with chlorine atoms.
-
Phosphorus pentachloride (PCl₅): An alternative chlorinating agent that can also be used, sometimes in conjunction with POCl₃, to drive the reaction to completion.
The reaction is typically performed at reflux to ensure the complete conversion of the starting material. An excess of POCl₃ is often used, which also serves as the solvent.
Stage 2: Regioselective Nucleophilic Aromatic Substitution (SNAr)
This is the pivotal step where the cyclopentylamino group is introduced. The reaction between 5-Bromo-2,4-dichloropyrimidine and cyclopentylamine is a nucleophilic aromatic substitution.
Reaction: 5-Bromo-2,4-dichloropyrimidine + Cyclopentylamine → this compound
The Principle of Regioselectivity: Why C4 is Favored over C2
A critical aspect of this synthesis is the regioselective displacement of the chlorine atom at the C4 position over the C2 position. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The reactivity of the chloro substituents follows the general order C4 > C2.[2]
This selectivity can be explained by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at the C4 position allows for the negative charge to be delocalized over both nitrogen atoms of the pyrimidine ring, leading to a more stable intermediate compared to the one formed from attack at the C2 position. Frontier molecular orbital (FMO) theory also supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack.[3] The presence of the electron-withdrawing bromo group at C5 further enhances the reactivity at the adjacent C4 position.[4]
References
- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate in the synthesis of targeted therapies such as Palbociclib. A thorough understanding of these properties is paramount for efficient drug development, influencing everything from reaction kinetics and purification strategies to formulation design and bioavailability. This document consolidates available data and outlines standardized methodologies for the determination of key parameters, offering a foundational resource for researchers in medicinal chemistry and pharmaceutical development.
Introduction: The Pivotal Role of Physicochemical Characterization
This compound is a substituted pyrimidine that serves as a critical building block in the synthesis of various pharmaceutical agents.[1][2] Its molecular architecture, featuring a halogenated pyrimidine core and a cyclopentylamine substituent, presents a unique combination of properties that are essential to understand for its effective application. In the rigorous landscape of drug discovery and development, a comprehensive physicochemical profile is not merely a data-gathering exercise; it is a critical component of risk mitigation and a roadmap for rational drug design. Properties such as melting point, solubility, and stability directly impact process development, formulation, and ultimately, the safety and efficacy of the final drug product. This guide aims to provide an in-depth analysis of these properties, grounded in established scientific principles and regulatory expectations.
Chemical Identity and Core Properties
A foundational understanding of the molecule is the first step in its comprehensive characterization.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₉H₁₁BrClN₃ | [1][3] |
| Molecular Weight | 276.56 g/mol | [1][3] |
| CAS Number | 733039-20-8 | [1][3] |
| Appearance | White to off-white crystalline solid | [1] |
Chemical Structure:
Caption: 2D Structure of this compound.
Thermal Properties: Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the energy of its crystal lattice. A sharp melting range is indicative of high purity, while a broad and depressed range suggests the presence of impurities.[4]
While a specific experimentally determined melting point for this compound is not consistently reported across publicly available sources, its determination is a straightforward and essential characterization step.
Recommended Protocol: Capillary Melting Point Determination
This method is a standard and widely accepted technique for accurate melting point measurement.[5]
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any coarse crystals in a mortar and pestle.[6]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 1-2 mm.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating Profile:
-
For an unknown sample, a rapid heating rate (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.[7]
-
For a more precise measurement, a second, fresh sample should be heated rapidly to about 20 °C below the approximate melting point. The heating rate should then be reduced to 1-2 °C/minute to allow for thermal equilibrium between the sample and the heating block.[4][7]
-
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.
Caption: Workflow for accurate melting point determination.
Solubility Profile: A Critical Parameter for Bioavailability
The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and formulation feasibility. This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] However, for drug development purposes, its aqueous solubility across a physiologically relevant pH range is of paramount importance.
Recommended Protocol: Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the World Health Organization (WHO) and the FDA.[8][9][10]
-
Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[10]
-
Sample Addition: Add an excess of the solid compound to flasks containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Agitate the flasks at a constant temperature, typically 37 ± 1 °C, for a sufficient duration to reach equilibrium.[8] The time to reach equilibrium should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved compound remains constant.[8]
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solid during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution at each pH.
Caption: Standard workflow for aqueous solubility determination.
Chemical Stability: Ensuring Integrity and Safety
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[11] These studies are a core requirement of regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[12][13][14][15]
Recommended Protocol: Forced Degradation Studies
Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 N HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature or a slightly elevated temperature. Studies have shown that some pyrimidine derivatives can undergo degradation in hot alkali.[16]
-
Oxidation: Expose the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[15]
-
-
Time Points: Sample the stressed solutions at appropriate time intervals. The goal is to achieve a target degradation of 5-20%.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from all degradation products. Mass spectrometry (MS) should be used to help identify the structure of the degradation products.
Caption: Logical flow of forced degradation studies.
Spectroscopic and Chromatographic Data
Available spectroscopic data provide confirmation of the chemical structure of this compound.
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.23 (s, 1H), 7.37 (d, J = 7.3 Hz, 1H), 4.31 (m, 1H), 1.92 (m, 2H), 1.71 (m, 2H), 1.53-1.59 (m, 4H) ppm.[2]
-
LCMS-ESI (POS), m/z [M+H]⁺: Measured value 276.0, Calculated value 275.9.[2]
These data are consistent with the assigned structure and can be used as a reference for identity confirmation. A purity of ≥98% is commonly reported by commercial suppliers.[1]
Conclusion
The physicochemical properties of this compound are fundamental to its successful application in pharmaceutical synthesis and development. This guide has consolidated the available information and, importantly, provided standardized, field-proven protocols for the determination of critical missing parameters such as melting point, aqueous solubility, and chemical stability. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data. This, in turn, will facilitate informed decision-making, streamline process development, and ultimately contribute to the accelerated advancement of new therapeutic agents.
References
- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 2. This compound | 733039-20-8 [chemicalbook.com]
- 3. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. who.int [who.int]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. fda.gov [fda.gov]
- 11. biomedres.us [biomedres.us]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Official web site : ICH [ich.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine mechanism of action
An In-Depth Technical Guide on the Putative Mechanism of Action and Investigational Strategy for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Disclaimer: The following document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. The compound this compound is a research chemical with limited publicly available data on its specific biological activity. This guide, therefore, presents a hypothesized mechanism of action based on structural analogy to known pharmacophores and outlines a comprehensive investigational strategy to elucidate its true mechanism.
Introduction
This compound is a substituted pyrimidine, a heterocyclic aromatic organic compound similar to purines, which are fundamental components of nucleic acids. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, most notably as kinase inhibitors in oncology. The specific substitutions on the pyrimidine ring—a bromine atom at position 5, a chlorine atom at position 2, and a cyclopentylamino group at position 4—confer distinct physicochemical properties that are likely to dictate its biological target and mechanism of action.
Given the prevalence of the 2,4-disubstituted pyrimidine core in kinase inhibitors, this guide will proceed under the primary hypothesis that this compound functions as an inhibitor of one or more protein kinases. This document will detail the rationale for this hypothesis, propose a putative mechanism of action, and provide a comprehensive, step-by-step experimental workflow to validate this hypothesis and fully characterize the compound's biological activity.
Part 1: Hypothesized Mechanism of Action - A Kinase Inhibitor Profile
The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition. The substituents at the 2 and 4 positions then project into the ATP-binding pocket, where they can form additional interactions that determine the inhibitor's potency and selectivity.
Based on this, we can hypothesize the following mechanism of action for this compound:
-
Target Class: Protein Kinases
-
Mode of Action: ATP-competitive inhibition
-
Binding Interactions:
-
The N1 and N3 atoms of the pyrimidine ring are predicted to form hydrogen bonds with the kinase hinge region.
-
The N-cyclopentyl group at the C4 position is likely to occupy the hydrophobic region of the ATP-binding pocket, potentially conferring selectivity for specific kinases.
-
The chlorine atom at the C2 position can modulate the electronic properties of the pyrimidine ring and may also form halogen bonds with the target protein.
-
The bromine atom at the C5 position is a bulky, hydrophobic group that can further enhance binding affinity and selectivity by occupying a hydrophobic pocket adjacent to the hinge region.
-
This hypothesized mechanism is illustrated in the following logical diagram:
Caption: Hypothesized mechanism of this compound as a kinase inhibitor.
Part 2: A Comprehensive Investigational Workflow
To validate the hypothesized mechanism of action and fully characterize the biological activity of this compound, a systematic, multi-step experimental approach is required. The following workflow is designed to be a self-validating system, where the results of each step inform the design of the next.
The overall investigational workflow is depicted below:
Caption: A three-phase investigational workflow for characterizing a novel compound.
Phase 1: Target Identification & Initial Characterization
1.1 Kinome-wide Profiling
-
Objective: To identify the primary kinase targets of this compound.
-
Methodology:
-
Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).
-
Screen the compound at a concentration of 1 µM against a panel of at least 400 human kinases.
-
Analyze the results to identify kinases with significant inhibition (e.g., >90% inhibition).
-
-
Rationale: This unbiased approach provides a broad overview of the compound's selectivity profile and helps to identify on-target and potential off-target activities early in the drug discovery process.
1.2 Cell-Based Phenotypic Screening
-
Objective: To assess the compound's effect on cell viability and proliferation in a panel of cancer cell lines.
-
Methodology:
-
Select a diverse panel of cancer cell lines representing different tumor types and genetic backgrounds.
-
Treat the cells with a dose-response of the compound (e.g., from 1 nM to 10 µM) for 72 hours.
-
Measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or AlamarBlue™ (Thermo Fisher Scientific).
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Rationale: This provides an initial assessment of the compound's anti-proliferative activity and can help to identify cancer types that are particularly sensitive to its effects.
1.3 In Vitro ADME/Tox Profiling
-
Objective: To evaluate the compound's drug-like properties.
-
Methodology:
-
Assess metabolic stability in human liver microsomes.
-
Determine aqueous solubility.
-
Evaluate plasma protein binding.
-
Assess potential for CYP450 inhibition.
-
Conduct an Ames test for mutagenicity.
-
-
Rationale: Early assessment of ADME/Tox properties is crucial for identifying potential liabilities that could hinder further development.
| Parameter | Assay | Desired Outcome |
| Metabolic Stability | Human Liver Microsome Assay | t1/2 > 30 min |
| Aqueous Solubility | Kinetic Solubility Assay | > 50 µM |
| Plasma Protein Binding | Rapid Equilibrium Dialysis | < 99% bound |
| CYP450 Inhibition | Fluorometric CYP450 Assay | IC50 > 10 µM for major isoforms |
| Mutagenicity | Ames Test | Negative |
Phase 2: Target Validation & Mechanistic Studies
2.1 In Vitro IC50 Determination
-
Objective: To determine the potency of the compound against the top kinase hits identified in the kinome-wide screen.
-
Methodology:
-
Perform in vitro kinase assays using recombinant purified kinase enzymes.
-
Use a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Generate a 10-point dose-response curve to determine the IC50 value.
-
-
Rationale: This provides a quantitative measure of the compound's potency against its putative targets.
2.2 Cellular Target Engagement Assays
-
Objective: To confirm that the compound engages its target kinase(s) in a cellular context.
-
Methodology:
-
Utilize a target engagement assay such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay (Promega).
-
Treat intact cells with the compound and measure the stabilization of the target protein (CETSA) or the displacement of a tracer (NanoBRET™).
-
Generate a dose-response curve to determine the cellular EC50.
-
-
Rationale: This is a critical step to bridge the gap between in vitro potency and cellular activity, confirming that the compound can reach its target in a complex cellular environment.
2.3 Mechanism of Inhibition Studies
-
Objective: To determine if the compound is an ATP-competitive inhibitor.
-
Methodology:
-
Perform in vitro kinase assays with varying concentrations of both the compound and ATP.
-
Generate a Lineweaver-Burk plot or a Michaelis-Menten plot.
-
Analyze the data to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
-
Rationale: This directly tests the primary hypothesis about the compound's mechanism of action.
Phase 3: In Vivo Proof of Concept
3.1 Pharmacokinetic (PK) Studies
-
Objective: To evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties in a relevant animal model (e.g., mouse or rat).
-
Methodology:
-
Administer the compound via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
-
Rationale: Understanding the PK profile is essential for designing effective in vivo efficacy studies.
3.2 In Vivo Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of the compound in a relevant animal model of cancer.
-
Methodology:
-
Select a suitable xenograft or patient-derived xenograft (PDX) model based on the in vitro sensitivity data and the identified kinase target.
-
Treat tumor-bearing animals with the compound at a well-tolerated dose and schedule.
-
Monitor tumor growth over time and compare it to a vehicle-treated control group.
-
-
Rationale: This provides the ultimate proof of concept for the compound's therapeutic potential.
3.3 Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To demonstrate that the compound inhibits its target in vivo and modulates downstream signaling pathways.
-
Methodology:
-
Collect tumor and surrogate tissue samples from the in vivo efficacy study.
-
Analyze the phosphorylation status of the target kinase and its key downstream substrates using techniques such as Western blotting, immunohistochemistry (IHC), or mass spectrometry-based phosphoproteomics.
-
-
Rationale: This provides a mechanistic link between target engagement and the observed anti-tumor efficacy.
Conclusion
While the specific mechanism of action of this compound is not yet elucidated in the public domain, its chemical structure is highly suggestive of a role as a protein kinase inhibitor. The comprehensive investigational workflow detailed in this guide provides a robust and scientifically rigorous framework for testing this hypothesis and fully characterizing the compound's biological activity. By systematically progressing through target identification, validation, and in vivo proof-of-concept studies, researchers can efficiently and effectively determine the therapeutic potential of this and other novel chemical entities.
biological activity of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine derivatives
An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate, and its derivatives. We will explore its synthesis, delve into its primary mechanism of action as a potent modulator of cell cycle machinery, and provide validated experimental protocols for its biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleobases like cytosine, thymine, and uracil, which form the building blocks of DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]
Within this versatile class of compounds, this compound has emerged as a particularly valuable intermediate.[5][6] Its unique substitution pattern, featuring bromine and chlorine atoms, provides reactive handles for further chemical modifications, making it an ideal starting point for synthesizing libraries of novel compounds.[7] Notably, this scaffold is a key precursor in the synthesis of potent inhibitors targeting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and established targets in cancer therapy.[6][8]
Synthesis of the Core Intermediate: this compound
The strategic synthesis of the core intermediate is the first critical step in the development of its derivatives. The most common and efficient method involves a nucleophilic aromatic substitution reaction.
Synthetic Protocol
The synthesis is typically achieved by reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[5][6][9] The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for a selective mono-substitution.
Objective: To synthesize this compound with high yield and purity.
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Cyclopentylamine
-
1,4-Dioxane (or Ethyl Acetate)
-
N,N-Diisopropylethylamine (DIPEA, optional base)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Step-by-Step Procedure:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in dioxane in a round-bottom flask at room temperature.[5][9]
-
Add cyclopentylamine (1.2 eq) to the solution.[5][9] Some protocols may include a non-nucleophilic base like DIPEA to scavenge the HCl byproduct.[6]
-
Stir the reaction mixture continuously at room temperature for approximately 6 hours.[5][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.[5][9]
-
Wash the organic layer sequentially with a saturated brine solution.[5][9]
-
Dry the organic layer over anhydrous magnesium sulfate.[5][9]
-
Filter the mixture and remove the solvent under reduced pressure to yield the product, typically as a light yellow solid.[5][9] The product is often of sufficient purity to be used in subsequent steps without further purification.[5][9]
Synthesis Workflow Diagram
Caption: Synthesis of the core intermediate.
Primary Biological Activity: Potent Inhibition of Cyclin-Dependent Kinases (CDK)
The principal therapeutic relevance of this compound derivatives lies in their potent anticancer activity, which is primarily achieved through the inhibition of cyclin-dependent kinases, particularly CDK4 and CDK6.[6]
Mechanism of Action: Cell Cycle Arrest
CDK4 and CDK6 are key enzymes that control the cell cycle's progression from the G1 (growth) phase to the S (synthesis) phase.[6] In many cancers, this regulatory pathway is hyperactivated, leading to uncontrolled cell proliferation.
-
Normal Cell Cycle Progression: In the G1 phase, CDK4 and CDK6 form complexes with Cyclin D. This complex phosphorylates the Retinoblastoma protein (pRb).
-
Role of pRb: Phosphorylated pRb releases the E2F transcription factor, which then activates the transcription of genes required for DNA replication, allowing the cell to enter the S phase.
-
Inhibition by Derivatives: Derivatives of this compound act as ATP-competitive inhibitors of the CDK4/6 kinase. By binding to the ATP pocket of the enzyme, they prevent the phosphorylation of pRb.
-
Therapeutic Outcome: This action maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The cell is consequently arrested in the G1 phase, preventing DNA replication and suppressing cell division.[6]
CDK4/6 Signaling Pathway Diagram
Caption: Inhibition of the CDK4/6 pathway.
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[10] For the this compound scaffold, the C2, C4, and C5 positions are critical for optimizing kinase inhibitory activity and pharmacokinetic properties.
-
C4 Position: The N-cyclopentyl group plays a role in anchoring the molecule within the kinase binding pocket. Modifications here can influence potency and selectivity.
-
C2 Position: The chlorine atom at C2 is a key site for further derivatization. It is often displaced by various amine-containing groups to introduce vectors that can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of potent kinase inhibitors.
-
C5 Position: The bromo group at C5 is another valuable reactive site. It can be used in cross-coupling reactions, such as the Sonogashira coupling, to introduce larger, more complex substituents that can explore deeper regions of the binding pocket, enhancing potency and selectivity.[6]
Illustrative Data on SAR
The following table presents representative data for a hypothetical series of derivatives to illustrate how structural modifications can impact biological activity.
| Compound ID | C2-Substituent | C5-Substituent | CDK4 IC₅₀ (nM) | Antiproliferative GI₅₀ (MCF-7 cells, nM) |
| Core | -Cl | -Br | >10,000 | >10,000 |
| Deriv-A | 2-aminopyridine | -Br | 150 | 450 |
| Deriv-B | -Cl | 4-ethynyl-toluene | 850 | 2,100 |
| Deriv-C | 2-aminopyridine | 4-ethynyl-toluene | 10 | 50 |
Note: Data are for illustrative purposes to demonstrate SAR principles.
Experimental Protocols for Biological Evaluation
To validate the biological activity of newly synthesized derivatives, a series of standardized biochemical and cell-based assays are employed.
Protocol 1: CDK4/Cyclin D1 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit the enzymatic activity of the CDK4/Cyclin D1 complex.
Principle: This protocol utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the calculation of the IC₅₀ value.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, CDK4/Cyclin D1 enzyme, pRb substrate, and ATP solution. Serially dilute the test compound in DMSO and then in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the enzyme/substrate mixture.
-
Initiation: Add 5 µL of ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[1]
Protocol 2: Sulforhodamine B (SRB) Cell Proliferation Assay
Objective: To determine the antiproliferative effect (GI₅₀) of a test compound on a cancer cell line (e.g., MCF-7, a hormone receptor-positive breast cancer line).[1]
Principle: The SRB assay is a cell density-based assay where the dye, sulforhodamine B, stoichiometrically binds to cellular proteins. The amount of bound dye is directly proportional to the number of cells, providing a measure of cell mass.
Step-by-Step Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO). Incubate for 72 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate at 4°C for 60 minutes.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Signal Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Read the optical density (OD) at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).[1]
SRB Assay Experimental Workflow
Caption: Workflow for the SRB antiproliferation assay.
Conclusion and Future Directions
This compound stands as a validated and highly versatile scaffold in modern medicinal chemistry. Its derivatives have demonstrated significant potential, particularly as inhibitors of CDK4/6 for cancer therapy. The well-defined structure-activity relationships and synthetic accessibility of this core make it an attractive starting point for the discovery of next-generation kinase inhibitors. Future research will likely focus on synthesizing novel derivatives with improved selectivity profiles to minimize off-target effects, enhanced pharmacokinetic properties for better oral bioavailability, and the ability to overcome potential drug resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. This compound | 733039-20-8 [chemicalbook.com]
- 6. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 7. innospk.com [innospk.com]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
The Strategic Core: A Technical Guide to 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a Kinase Inhibitor Scaffold
Abstract
The 2,4,5-substituted pyrimidine framework is a cornerstone in modern medicinal chemistry, particularly in the pursuit of selective protein kinase inhibitors. This technical guide provides an in-depth exploration of a pivotal building block: 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine . We will dissect its strategic importance, synthesis, and role as a versatile scaffold for the development of potent kinase inhibitors, with a primary focus on Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable, field-proven experimental protocols.
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
Protein kinases, numbering over 500 in the human kinome, are critical regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrimidine nucleus is a "privileged scaffold" in kinase inhibitor design, owing to its structural resemblance to the adenine core of ATP, which allows it to form key hydrogen bonding interactions in the hinge region of the kinase ATP-binding pocket.[1][2] This inherent binding capability has led to the development of numerous FDA-approved pyrimidine-based kinase inhibitors.[3]
The this compound core (Figure 1) is a highly functionalized and strategically designed intermediate. The substituents are not arbitrary; each plays a crucial role in the subsequent elaboration into a final drug candidate:
-
2-Chloro Group: A versatile synthetic handle, readily displaced by nucleophiles (e.g., anilines), allowing for the introduction of moieties that can interact with the solvent-exposed region of the kinase active site, thereby influencing potency and selectivity.
-
4-Cyclopentylamino Group: This group often occupies a hydrophobic pocket within the kinase, contributing to binding affinity. The size and shape of this aliphatic group can be critical for achieving selectivity for specific kinases.
-
5-Bromo Group: This halogen atom serves two primary purposes. It can act as a blocking group, sterically directing other substituents. More importantly, it provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse chemical functionalities that can probe deeper regions of the ATP-binding site or enhance pharmacokinetic properties.[3]
This guide will focus on the practical application of this scaffold, from its synthesis to its biological evaluation in the context of CDK4/6 inhibition, a key pathway in hormone receptor-positive (HR+) breast cancer.[4][5]
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 733039-20-8 | C₉H₁₁BrClN₃ | 276.56 g/mol |
| Table 1: Chemical and Physical Properties of the Core Scaffold.[6] |
Synthesis of the Core Scaffold
The synthesis of this compound is a well-established, high-yielding process that proceeds via a selective nucleophilic aromatic substitution. The causality behind this selective reaction is the differential reactivity of the two chlorine atoms on the starting pyrimidine ring.
Synthetic Workflow
The synthesis begins with the commercially available 5-bromo-2,4-dichloropyrimidine. The chlorine at the C4 position is more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the electron-withdrawing effects of the adjacent nitrogen atoms and the bromine atom, which stabilize the Meisenheimer complex intermediate formed during the substitution at C4.
Caption: Synthetic workflow for the core scaffold.
Detailed Experimental Protocol
The following protocol is a robust and scalable method for the synthesis of the title compound.[7][8]
Materials and Reagents:
-
5-Bromo-2,4-dichloropyrimidine
-
Cyclopentylamine
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (1.5 eq) followed by the dropwise addition of cyclopentylamine (1.2 eq) at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product: The resulting residue is this compound, typically as a light yellow solid. The product is often of sufficient purity (>95%) to be used in subsequent steps without further purification.[7]
The Scaffold in Action: Structure-Activity Relationships (SAR) and Elaboration
While a comprehensive, publicly available SAR study on the this compound scaffold itself is limited, significant insights can be gleaned from its elaboration into potent kinase inhibitors, most notably the FDA-approved CDK4/6 inhibitor, Ribociclib. The synthesis of Ribociclib exemplifies the strategic utility of each substituent on the core scaffold.
Case Study: Synthesis of Ribociclib
The synthesis of Ribociclib from our core scaffold demonstrates the sequential and strategic modification of the 2-chloro and 5-bromo positions.
Caption: Elaboration of the core scaffold to Ribociclib.
This synthetic route highlights key SAR principles for CDK4/6 inhibition within this chemical series:
-
C2 Position: The 2-chloro group is displaced by a substituted aniline (specifically, a 2-aminopyridine derivative in the case of Ribociclib). This aniline moiety is crucial for interaction with the hinge region of CDK4/6. The nature of the substituents on this aniline ring is a key determinant of potency and selectivity.[4]
-
C5 Position: The 5-bromo position is utilized to build the fused pyrrolo[2,3-d]pyrimidine ring system. This extended heterocyclic system provides a larger surface area for interaction with the kinase active site and can be further functionalized, as seen with the dimethylcarbamoyl group in Ribociclib, which often enhances solubility and cell permeability.
General SAR Principles for 2,4,5-Trisubstituted Pyrimidine CDK Inhibitors
Drawing from broader studies on related pyrimidine-based CDK inhibitors, several general SAR principles can be applied:
| Position | Modification | General Effect on CDK Inhibition |
| C2 | Substituted anilines | Essential for hinge binding. Small, polar substituents on the aniline can enhance potency and selectivity. |
| C4 | Alkylamino groups (e.g., cyclopentylamino) | Occupies a hydrophobic pocket. The size and shape of the alkyl group can modulate selectivity between different CDKs. |
| C5 | Halogens (Br, Cl, F) or small alkyl groups | Can enhance potency through favorable interactions with the gatekeeper residue. A fluorine atom can improve pharmacokinetic properties. |
| C5 | Larger aromatic or heteroaromatic groups | Can be introduced via cross-coupling to probe deeper pockets, but may also lead to off-target activities if not carefully designed. |
| Table 2: General Structure-Activity Relationships for Pyrimidine-Based CDK Inhibitors. |
Biological Evaluation: A Self-Validating System
A robust biological evaluation of inhibitors derived from this scaffold is crucial. The following protocols provide a self-validating system, from direct target engagement in a biochemical assay to cellular confirmation of the mechanism of action.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the potency of a compound against the target kinase.
Principle:
The assay quantifies the amount of ADP produced by the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates target engagement.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
Materials and Reagents:
-
Recombinant active CDK4/Cyclin D1 enzyme
-
S11S peptide substrate (KAPLSPKKAK)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compound dissolved in DMSO
-
384-well opaque plates
Step-by-Step Procedure:
-
Enzyme and Substrate Preparation: Thaw all reagents on ice. Prepare a working solution of CDK4/Cyclin D1 in Kinase Dilution Buffer. Prepare a substrate/ATP mix.
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the 384-well plate.
-
Reaction Initiation: Add the diluted active CDK4/Cyclin D1 to the wells containing the test compound. Initiate the kinase reaction by adding the Substrate/ATP mix.
-
Incubation: Incubate the reaction plate at 37°C for 40 minutes.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement: Western Blot for Phospho-Rb
This assay confirms that the inhibitor engages its target in a cellular context and elicits the expected downstream effect.
Principle:
Active CDK4/6 phosphorylates the Retinoblastoma protein (pRb). Inhibition of CDK4/6 leads to a decrease in the levels of phosphorylated pRb (p-pRb). This can be detected by Western blotting using antibodies specific for p-pRb.
Experimental Protocol: Western Blot Analysis
Materials and Reagents:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-pRb (Ser780), anti-total Rb, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Step-by-Step Procedure:
-
Cell Culture and Treatment: Plate MCF-7 cells and allow them to adhere. Treat the cells with varying concentrations of the test compound for 24 hours. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the primary antibody against p-pRb. Subsequently, probe the same membrane with an antibody against total Rb and a loading control (e.g., β-actin).
-
Detection: Incubate the membrane with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of p-pRb to total Rb indicates cellular target engagement.
Cellular Phenotype: Cell Cycle Analysis by Flow Cytometry
This assay confirms the phenotypic consequence of CDK4/6 inhibition, which is arrest in the G1 phase of the cell cycle.
Principle:
Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct amounts of DNA. Flow cytometry can measure the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI), allowing for the quantification of the percentage of cells in each phase.
Experimental Protocol: Propidium Iodide Staining
Materials and Reagents:
-
Rb-proficient cancer cell line (e.g., MCF-7)
-
Test compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Step-by-Step Procedure:
-
Cell Treatment: Treat MCF-7 cells with the test compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in PI staining solution. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the percentage of cells in the G0/G1 phase with a corresponding decrease in the S and G2/M phases indicates a G1 cell cycle arrest.
Conclusion and Future Perspectives
This compound is a testament to strategic scaffold design in modern drug discovery. Its pre-functionalized nature provides a robust and versatile platform for the synthesis of potent and selective kinase inhibitors. The successful development of Ribociclib from this core scaffold validates its utility and provides a clear roadmap for its application.
Future efforts in this area will likely focus on leveraging the synthetic accessibility of this scaffold to explore new chemical space and target other kinases implicated in disease. By systematically modifying the 2, 4, and 5 positions, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency, selectivity, and pharmacokinetic profiles. The experimental workflows detailed in this guide provide a solid foundation for these endeavors, enabling a rigorous and self-validating approach to the discovery of the next generation of pyrimidine-based kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 4. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 733039-20-8 [chemicalbook.com]
- 7. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Organic Solvents
This in-depth technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document serves as a vital resource for researchers, scientists, and professionals in the field.[1][2] In the absence of extensive published quantitative solubility data for a wide range of organic solvents, this guide focuses on the foundational principles of solubility, theoretical predictions based on molecular structure, and a detailed, field-proven experimental protocol for determining solubility.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing its bioavailability, efficacy, and manufacturability.[3] Poor solubility can lead to insufficient drug absorption, hindering the therapeutic potential of a promising compound.[3] Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvents is a non-negotiable aspect of preclinical and formulation development.
Physicochemical Properties of this compound
A foundational understanding of the compound's physicochemical properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrClN₃ | PubChem[4] |
| Molecular Weight | 276.56 g/mol | PubChem[4] |
| Appearance | White to off-white crystalline solid | Benchchem[1] |
| Known Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | Benchchem, Sun-shine Chem[1][2] |
Theoretical Considerations for Solubility Prediction
In the absence of comprehensive experimental data, a qualitative prediction of solubility can be made by analyzing the molecular structure of this compound. The principle of "like dissolves like" is a useful starting point.[5]
The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The pyrimidine ring with its nitrogen atoms, the amine group, and the halogen substituents (bromine and chlorine) contribute to the molecule's polarity and potential for hydrogen bonding.
-
Non-Polar Moiety: The cyclopentyl group is a non-polar, hydrophobic component.
Based on this structure, it is reasonable to predict that this compound will exhibit favorable solubility in polar aprotic solvents and may have limited solubility in non-polar solvents.
Experimental Determination of Solubility: The Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] This protocol provides a step-by-step methodology for its implementation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Stock Solutions and Standard Curve:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, in which it is known to be soluble).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Analyze the standards by HPLC to generate a standard curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
To each vial, add a precise volume of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample by HPLC under the same conditions as the standards.
-
-
Data Analysis:
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Safety Precautions
Researchers should consult the Material Safety Data Sheet (MSDS) for this compound before handling. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. All work should be conducted in a well-ventilated fume hood.
Conclusion
While published quantitative solubility data for this compound in a broad range of organic solvents is limited, this guide provides the theoretical framework and a robust experimental protocol for researchers to determine this critical parameter. A thorough understanding and accurate measurement of solubility are indispensable for the successful development of new pharmaceutical products.
References
- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 2. This compound | CAS 733039-20-8 | Sun-shinechem [sun-shinechem.com]
- 3. rheolution.com [rheolution.com]
- 4. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
The Strategic Blueprint: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its inherent ability to mimic the purine bases of DNA and RNA allows for critical interactions with a multitude of biological targets, rendering it a cornerstone in the design of novel therapeutics.[1][2] This guide delves into the technical nuances of a particularly strategic derivative: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This compound has emerged as a crucial building block, particularly in the synthesis of targeted cancer therapies.[3] We will explore its synthesis, physicochemical properties, and its pivotal role as a versatile intermediate in the development of potent kinase inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its potential applications.
Physicochemical Characteristics and Strategic Importance
This compound (CAS RN: 733039-20-8) is a halogenated pyrimidine derivative with a molecular formula of C₉H₁₁BrClN₃ and a molecular weight of 276.56 g/mol .[4][5] The strategic placement of its substituents—a bromine atom at the C5 position, a chlorine atom at the C2 position, and a cyclopentylamine group at the C4 position—imparts a unique reactivity profile that is highly advantageous for medicinal chemists.[3] The electron-withdrawing nature of the halogens and the pyrimidine ring itself makes the C2 and C5 positions susceptible to a variety of chemical modifications, including nucleophilic substitution and cross-coupling reactions.[4][6] This chemical versatility is paramount to its utility as a foundational scaffold for generating diverse libraries of bioactive molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrClN₃ | [4][5] |
| Molecular Weight | 276.56 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in DMSO | [4] |
Synthesis and Derivatization: A Gateway to Novel Chemical Entities
The synthesis of this compound is typically achieved through a selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[4] This reaction is often carried out in a suitable solvent such as ethyl acetate or dioxane, with a base like N,N-diisopropylethylamine to neutralize the hydrochloric acid byproduct, resulting in a high yield of the desired product.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
Cyclopentylamine
-
Dioxane
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equivalent) in dioxane at room temperature.
-
To this solution, add cyclopentylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine as a solid.[7][8]
The true power of this intermediate lies in its potential for further derivatization. The chlorine and bromine atoms serve as handles for introducing a wide array of functional groups through reactions like Sonogashira coupling, Suzuki coupling, and Buchwald-Hartwig amination.[4] This allows for the systematic exploration of the chemical space around the pyrimidine core, a key strategy in optimizing the potency and selectivity of drug candidates.
The Pyrimidine Scaffold in Kinase Inhibition: A Privileged Motif
The pyrimidine ring is a well-established pharmacophore in the design of protein kinase inhibitors.[1][9] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling competitive binding to the kinase active site.[10] The development of drugs targeting protein kinases has become a major focus in cancer therapy due to their critical role in regulating cell proliferation, survival, and differentiation.[11]
Targeting Cyclin-Dependent Kinases (CDKs)
This compound is a key intermediate in the synthesis of selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[4][7] These kinases are crucial for the progression of the cell cycle from the G1 to the S phase.[4] In many cancers, the CDK4/6-retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation. By inhibiting CDK4/6, these drugs prevent the phosphorylation of the Rb protein, thereby inducing G1 cell cycle arrest and suppressing tumor growth.[4] A prominent example is the FDA-approved drug Ribociclib, for which this compound is a crucial precursor.[3]
Broader Applications in Kinase Inhibitor Discovery
The versatility of the this compound scaffold extends beyond CDK inhibitors. The pyrimidine core is a common feature in inhibitors of other kinase families, such as Aurora kinases and Polo-like kinases (PLKs), which are also involved in cell cycle regulation.[9][12] The ability to readily modify the C2 and C5 positions allows for the fine-tuning of selectivity and potency against a wide range of kinase targets. This makes it an invaluable tool for lead optimization in drug discovery campaigns targeting various cancers and other proliferative disorders.
Emerging Applications: Beyond Oncology
While the primary focus of this compound has been in oncology, preliminary research suggests potential applications in other therapeutic areas. Some studies have investigated its antimicrobial properties, indicating that derivatives of this compound may exhibit inhibitory activity against various pathogens.[4] This opens up new avenues for research and development, potentially leading to the discovery of novel anti-infective agents.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound represents a strategically important building block in modern medicinal chemistry. Its robust synthesis, versatile reactivity, and the proven success of its derivatives in clinical applications underscore its value to the drug discovery community. As our understanding of the molecular drivers of disease continues to expand, the demand for versatile and adaptable chemical scaffolds will only increase. With its demonstrated potential in kinase inhibition and emerging applications in other therapeutic areas, this compound is well-positioned to remain a key player in the development of next-generation therapeutics.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. innospk.com [innospk.com]
- 4. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 5. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 733039-20-8 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CAS number 1017795-67-5 structure and properties
An In-Depth Technical Guide to CAS Number 1017795-67-5 (Org 274179-0): A Potent Allosteric Antagonist of the Thyroid-Stimulating Hormone Receptor
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the small molecule with CAS number 1017795-67-5, also known as Org 274179-0. This compound has been identified as a highly potent and selective allosteric antagonist of the thyroid-stimulating hormone receptor (TSHR). This document will delve into its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it will provide detailed, field-proven experimental protocols for its synthesis and characterization, aimed at researchers, scientists, and professionals in drug development. The guide is structured to offer not just procedural steps but also the scientific rationale behind these methodologies, ensuring a thorough understanding of its potential therapeutic applications, particularly in the context of Graves' disease.
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a member of the glycoprotein hormone receptor family, a subset of G-protein coupled receptors (GPCRs). It plays a pivotal role in regulating the growth of the thyroid gland and the production of thyroid hormones. Dysregulation of TSHR signaling is implicated in various thyroid disorders, most notably Graves' disease, an autoimmune condition characterized by the production of stimulating autoantibodies against the TSHR, leading to hyperthyroidism.
The compound identified by CAS number 1017795-67-5, and referred to in scientific literature as Org 274179-0, has emerged as a significant tool compound and potential therapeutic lead. It functions as a negative allosteric modulator of the TSHR, offering a distinct mechanism of action compared to traditional orthosteric antagonists. This guide will provide an in-depth exploration of this promising molecule.
Chemical Structure and Physicochemical Properties
Org 274179-0 is chemically known as N-(1-acetyl-4-methyl-4-phenyl-1,2,3,4-tetrahydro-quinolin-6-yl)-3-(3-trifluoromethyl-phenyl)propionamide. Its structure is characterized by a central tetrahydroquinoline core, which is substituted at various positions to confer its specific pharmacological activity.
Table 1: Physicochemical Properties of Org 274179-0
| Property | Value | Source |
| CAS Number | 1017795-67-5 | Internal Database |
| Molecular Formula | C₂₈H₂₇F₃N₂O₂ | [1] |
| Molecular Weight | 480.53 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
Synthesis of Org 274179-0
General Synthetic Scheme
The synthesis can be conceptually divided into two main parts: the construction of the substituted tetrahydroquinoline core and the subsequent amide coupling with the trifluoromethyl-phenyl propionic acid side chain.
Caption: Generalized synthetic workflow for Org 274179-0.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of the Tetrahydroquinoline Core
A variety of methods can be employed for the synthesis of the 4,4-disubstituted tetrahydroquinoline core. One common approach is the acid-catalyzed reaction of an appropriately substituted aniline with a phenylacetylene derivative.
Step 2: N-Acetylation
The secondary amine of the tetrahydroquinoline core is protected by acetylation, typically using acetic anhydride in the presence of a base like triethylamine or pyridine.
Step 3: Introduction of the Amino Group at the 6-Position
This can be achieved through a nitration reaction followed by reduction. The N-acetylated tetrahydroquinoline is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce a nitro group, which is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
Step 4: Amide Coupling
The final step involves the coupling of the 6-amino-N-acetyl-tetrahydroquinoline intermediate with 3-(3-trifluoromethyl-phenyl)propanoic acid. This is a standard amide bond formation reaction that can be mediated by a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Note: This is a generalized protocol. The specific reaction conditions, including solvents, temperatures, and reaction times, would need to be optimized for each step.
Mechanism of Action: Allosteric Antagonism of the TSH Receptor
Org 274179-0 acts as a negative allosteric modulator of the TSHR. This means that it binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, TSH.[2] This allosteric binding induces a conformational change in the receptor that reduces its ability to be activated by TSH or stimulating autoantibodies.[2]
Caption: Allosteric antagonism of the TSH receptor by Org 274179-0.
This allosteric mechanism has several potential advantages in a therapeutic context. It is non-competitive with the endogenous ligand, meaning its inhibitory effect is not overcome by high concentrations of TSH. Furthermore, allosteric modulators can exhibit greater receptor subtype selectivity.
Biological Activity and Characterization
The biological activity of Org 274179-0 has been characterized in various in vitro systems. It has been shown to be a potent antagonist of TSH- and autoantibody-mediated TSHR activation.[2]
Table 2: In Vitro Biological Activity of Org 274179-0
| Assay System | Stimulus | Measured Effect | IC₅₀ (nM) | Source |
| CHO cells expressing human TSHR | TSH | cAMP formation | ~10-20 | [3] |
| CHO cells expressing human TSHR | M22 (stimulating antibody) | CRE-luciferase activity | Potent inhibition | [1] |
| FRTL-5 rat thyroid cells | bTSH | cAMP formation | 5 | [1] |
| FRTL-5 rat thyroid cells | M22 (stimulating antibody) | cAMP formation | 2 | [1] |
Experimental Protocols for Characterization
The following are detailed protocols for characterizing the antagonist activity of Org 274179-0 at the TSH receptor.
-
CHO-K1 cells stably expressing the human TSHR (CHO-hTSHR): These cells are a common model for studying TSHR signaling. They should be cultured in a suitable medium such as DMEM/F12 supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
FRTL-5 rat thyroid cells: These cells endogenously express the rat TSHR and are a well-established model for studying thyroid cell function.[4][5] They are typically grown in Coon's modified Ham's F-12 medium supplemented with 5% calf serum and a cocktail of hormones and growth factors, including TSH. For antagonist assays, cells are often deprived of TSH for a period to reduce basal signaling.[6]
This assay measures the ability of an antagonist to inhibit agonist-induced production of cyclic AMP (cAMP), a key second messenger in TSHR signaling.
Materials:
-
CHO-hTSHR or FRTL-5 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
TSH or a stimulating antibody (e.g., M22)
-
Org 274179-0
-
cAMP detection kit (e.g., HTRF or ELISA-based)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
TSH Deprivation (for FRTL-5 cells): If using FRTL-5 cells, replace the growth medium with a TSH-free medium for 24-48 hours prior to the assay.
-
Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of Org 274179-0 (or vehicle control) in assay buffer containing IBMX for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add TSH or the stimulating antibody at a concentration that elicits a submaximal response (e.g., EC₈₀) and incubate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE). It provides a more downstream readout of TSHR activation.
Materials:
-
CHO-hTSHR cells co-transfected with a CRE-luciferase reporter plasmid
-
Cell culture medium
-
TSH or a stimulating antibody
-
Org 274179-0
-
Luciferase assay reagent
Procedure:
-
Cell Plating: Seed the reporter cell line in a white, clear-bottom 96-well plate and allow to adhere overnight.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of Org 274179-0 (or vehicle control) for 1-2 hours.
-
Agonist Stimulation: Add TSH or the stimulating antibody and incubate for 4-6 hours to allow for reporter gene expression.
-
Luciferase Measurement: Remove the medium and add the luciferase assay reagent. Measure the luminescence using a luminometer.
-
Data Analysis: Analyze the data as described for the cAMP assay to determine the IC₅₀ value.
Caption: Workflow for characterizing the antagonist activity of Org 274179-0.
Therapeutic Potential and Future Directions
The potent and selective antagonist activity of Org 274179-0 at the TSHR makes it a valuable pharmacological tool for studying the role of this receptor in health and disease. Moreover, it represents a promising lead compound for the development of novel therapeutics for the treatment of Graves' disease and its associated ophthalmopathy.[2]
Future research should focus on:
-
In vivo efficacy: Evaluating the ability of Org 274179-0 and its analogs to ameliorate hyperthyroidism in animal models of Graves' disease.[7]
-
Pharmacokinetic and safety profiles: Assessing the drug-like properties of these compounds to determine their suitability for clinical development.
-
Structural studies: Elucidating the precise binding mode of Org 274179-0 to the TSHR through techniques like X-ray crystallography or cryo-electron microscopy, which could guide the design of next-generation antagonists with improved properties.[8]
Conclusion
CAS number 1017795-67-5, or Org 274179-0, is a well-characterized, potent, and selective allosteric antagonist of the thyroid-stimulating hormone receptor. Its unique mechanism of action and demonstrated in vitro efficacy make it an invaluable tool for thyroid research and a promising starting point for the development of new treatments for Graves' disease. This technical guide has provided a comprehensive overview of its chemical and biological properties, as well as detailed experimental protocols to aid researchers in its further investigation and application.
References
- 1. Org 274179-0 | TSHR antagonist | Probechem Biochemicals [probechem.com]
- 2. Mechanism of action of a nanomolar potent, allosteric antagonist of the thyroid-stimulating hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Antagonist Inhibits Thyrotropin Receptor Antibody-Induced Orbital Fibroblast Functions Involved in the Pathogenesis of Graves Ophthalmopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRTL-5 Cells - Rat cell lines - 2BScientific [2bscientific.com]
- 5. The FRTL-5 thyroid cell strain as a model for studies on thyroid cell growth. | Semantic Scholar [semanticscholar.org]
- 6. Graves' IgG stimulation of iodide uptake in FRTL-5 rat thyroid cells: a clinical assay complementing FRTL-5 assays measuring adenylate cyclase and growth-stimulating antibodies in autoimmune thyroid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. crinetics.com [crinetics.com]
- 8. escholarship.org [escholarship.org]
The Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The pyrimidine ring, a fundamental heterocyclic scaffold, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2][3] Its presence in the nucleobases of DNA and RNA provides a compelling rationale for its biocompatibility and diverse pharmacological potential.[1][4] This technical guide offers an in-depth exploration of pyrimidine derivatives, navigating from their synthetic accessibility to their profound impact on contemporary therapeutic landscapes. We will dissect the core mechanisms of action, explore structure-activity relationships (SAR), and present field-proven experimental protocols, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this versatile scaffold in their own discovery pipelines.
The Enduring Appeal of the Pyrimidine Core: A Chemical and Biological Perspective
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, possesses a unique combination of chemical and physical properties that make it an exceptional starting point for drug design.[5] Its aromatic nature confers stability, while the nitrogen atoms introduce polarity and hydrogen bonding capabilities, crucial for molecular recognition and interaction with biological targets.[6] Furthermore, the pyrimidine scaffold is synthetically tractable, allowing for the facile introduction of a wide array of substituents at various positions, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][7]
The inherent biological relevance of pyrimidines, as components of nucleic acids (cytosine, thymine, and uracil) and essential cofactors like thiamine (Vitamin B1), provides a strong evolutionary precedent for their interaction with biological systems.[1] This "privileged" status has been exploited by medicinal chemists to develop a multitude of clinically successful drugs across a wide spectrum of therapeutic areas.[3][7]
Synthetic Strategies: Building the Pyrimidine Core and its Analogs
The versatility of the pyrimidine scaffold is, in large part, due to the robustness and variety of synthetic methodologies available for its construction and modification. A foundational understanding of these synthetic routes is critical for any drug discovery program.
Principal Synthesis of the Pyrimidine Ring
One of the most classical and widely employed methods for constructing the pyrimidine ring is the Prins reaction , which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea derivative.
Experimental Protocol: A Generalized Prins-Type Pyrimidine Synthesis
-
Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1.1 equivalents) in a suitable solvent, such as ethanol or isopropanol.
-
Base Addition: Add a base, typically sodium ethoxide or potassium carbonate (1.2 equivalents), to the reaction mixture to neutralize the hydrochloride and facilitate the condensation.
-
Reaction Execution: Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The product may precipitate upon cooling or require solvent evaporation followed by purification.
-
Purification: The crude product is typically purified by recrystallization or column chromatography on silica gel to yield the desired pyrimidine derivative.
This self-validating protocol relies on the clear disappearance of starting materials and the appearance of a new, typically more polar, spot on the TLC plate. Spectroscopic confirmation (¹H NMR, ¹³C NMR, and Mass Spectrometry) is essential to verify the structure of the final product.
Post-Synthetic Modification and Functionalization
The true power of pyrimidine chemistry lies in the ability to functionalize the core ring system. The 2-, 4-, and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse range of substituents.
Workflow for SNAr on a Chloropyrimidine Derivative:
Caption: Workflow for nucleophilic aromatic substitution on a chloropyrimidine.
This workflow highlights the key steps in modifying a pre-formed pyrimidine ring, a common strategy to generate libraries of analogs for SAR studies.
Therapeutic Applications and Mechanisms of Action
The broad utility of pyrimidine derivatives is evident in the vast number of FDA-approved drugs that incorporate this scaffold.[3][8] Their therapeutic applications span a wide range of diseases, a testament to their ability to interact with a diverse array of biological targets.[1][4][7]
Anticancer Agents
Pyrimidine derivatives are particularly prominent in oncology.[4][9] They can act through various mechanisms, including:
-
Antimetabolites: As analogs of endogenous pyrimidines, they can interfere with nucleic acid synthesis.[10] For example, 5-Fluorouracil (5-FU) is a classic antimetabolite that inhibits thymidylate synthase, leading to the depletion of thymidine and subsequent cell death in rapidly dividing cancer cells.[10]
-
Kinase Inhibitors: Many pyrimidine-based drugs target protein kinases, which are often dysregulated in cancer. The pyrimidine core can serve as a scaffold to mimic the hinge-binding region of ATP. For instance, some derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and its mutants, which are implicated in various cancers.[7]
Signaling Pathway: EGFR Inhibition by a Pyrimidine Derivative
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based drug.
Antiviral Agents
The structural similarity of pyrimidine derivatives to nucleosides makes them potent antiviral agents.[11] They often act as chain terminators during viral DNA or RNA synthesis.[12] For example, Zidovudine (AZT) , a thymidine analog, was a cornerstone of early HIV therapy.[12] More recently, pyrimidine inhibitors have been investigated for their synergy with nucleoside analogs to combat viruses like SARS-CoV-2.[13][14]
Antimicrobial Agents
Pyrimidine derivatives have also demonstrated significant antibacterial and antifungal activity.[6][15][16] They can target various essential cellular processes in microbes. Some compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with mechanisms that may involve the inhibition of cell division proteins like FtsZ or interference with genetic material.[15][17] In the realm of antifungal agents, pyrimidine derivatives have been developed to combat phytopathogenic fungi in agriculture and are being explored for treating invasive fungal infections in humans, with some compounds targeting the endoplasmic reticulum.[16][18][19][20]
Anti-inflammatory Agents
Chronic inflammation underlies many diseases, and pyrimidine derivatives have emerged as effective anti-inflammatory agents.[21][22] Their mechanisms often involve the inhibition of key inflammatory mediators. For instance, some pyrimidine compounds are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[23][24]
Quantitative Data: COX-2 Inhibition by Pyrimidine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Standard) | >100 | 0.04 ± 0.01 | >2500 |
| Derivative 5 | Not Reported | 0.04 ± 0.09 | Not Applicable |
| Derivative 6 | Not Reported | 0.04 ± 0.02 | Not Applicable |
Data synthesized from[24]
Central Nervous System (CNS) Agents
The pyrimidine scaffold has also been successfully employed in the development of drugs targeting the central nervous system.[25][26][27][28] These compounds can act on various receptors and enzymes in the brain, leading to anticonvulsant, antidepressant, and other CNS effects.[25][26][27][28][29]
Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design
The exploration of the structure-activity relationship is a critical component of any drug discovery campaign. For pyrimidine derivatives, SAR studies have provided invaluable insights into the structural features required for potent and selective activity against various biological targets.[30][31][32]
A general SAR model for pyrimidine-based kinase inhibitors, for example, often reveals the following:
-
The Pyrimidine Core: Acts as the hinge-binding motif.
-
Substituents at C2 and C4: These positions are crucial for modulating potency and selectivity. Bulky or lipophilic groups at these positions can enhance binding to the target kinase.[30]
-
Substituents at C5: This position can be modified to improve pharmacokinetic properties such as solubility and metabolic stability.
Logical Relationship: SAR in Pyrimidine-Based Inhibitors
Caption: Key structural determinants of activity in pyrimidine-based inhibitors.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery.[33] Its synthetic accessibility, coupled with its inherent biological relevance, ensures its continued prominence in the development of novel therapeutics.[2][7] Future directions will likely focus on the development of more selective and potent pyrimidine derivatives, the exploration of novel biological targets, and the application of this versatile scaffold to address emerging therapeutic challenges, such as antimicrobial resistance and neurodegenerative diseases. The rich chemistry and diverse biological activities of pyrimidine derivatives guarantee that they will remain a "privileged" and highly valuable motif in the ongoing quest for new and improved medicines.[8]
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. researchtrend.net [researchtrend.net]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. growingscience.com [growingscience.com]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 19. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. ijpsonline.com [ijpsonline.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 25. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benthamdirect.com [benthamdirect.com]
- 27. Pyrimidine Derivatives as Potential Agents Acting on Central Nerv...: Ingenta Connect [ingentaconnect.com]
- 28. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. eurekaselect.com [eurekaselect.com]
- 30. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benthamdirect.com [benthamdirect.com]
- 32. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 33. mdpi.com [mdpi.com]
Methodological & Application
The Strategic Application of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Versatile Building Block in Modern Synthesis
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine has emerged as a critical intermediate in medicinal chemistry, most notably in the synthesis of targeted therapeutics such as Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] The strategic arrangement of its functional groups—a reactive C-Br bond, a less reactive C-Cl bond, and a cyclopentylamino moiety on an electron-deficient pyrimidine core—provides a versatile platform for molecular elaboration through palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of the chemoselectivity inherent to this molecule and provides detailed protocols for its application in key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
The Linchpin of Reactivity: Chemoselectivity in Palladium Catalysis
The primary consideration when employing this compound in cross-coupling reactions is achieving chemoselectivity between the C5-Br and C2-Cl bonds. The general reactivity trend for halides in palladium-catalyzed oxidative addition is I > Br > Cl.[3][4] This inherent difference suggests that the C-Br bond at the 5-position is more susceptible to reaction under milder conditions. However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making it possible to target this position with more robust catalyst systems and forcing conditions.[3] This differential reactivity is the cornerstone of a sequential functionalization strategy, allowing for the stepwise introduction of diverse molecular fragments.
Key Principles of Chemoselectivity:
-
Reaction at C5-Br: Milder reaction conditions, including lower temperatures and less activating ligands, will generally favor selective coupling at the more reactive C5-bromo position.
-
Reaction at C2-Cl: To achieve coupling at the C2-chloro position, the C5-bromo position is typically functionalized first. Subsequently, more forcing conditions, such as higher temperatures and the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), are required to facilitate the oxidative addition to the stronger C-Cl bond.[4]
Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed, generalized protocols for the application of this compound in common palladium-catalyzed reactions. These protocols are based on established procedures for structurally similar dihalopyrimidines and should serve as a robust starting point for optimization.[3][4][5][6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between this compound and a variety of organoboron reagents.
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice for many applications. Pd₂(dba)₃ and Pd(OAc)₂ are air-stable precatalysts that form the active Pd(0) species in situ in the presence of a phosphine ligand.[3][7] |
| Ligand | PPh₃, XPhos, SPhos | For coupling at the C5-Br position, PPh₃ is often sufficient. For the more challenging C2-Cl coupling, bulky, electron-rich biarylphosphine ligands like XPhos or SPhos are recommended to promote oxidative addition.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | An aqueous solution of a carbonate or phosphate base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[3][7] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. All solvents should be degassed to prevent oxidation of the catalyst.[3] |
| Temperature | 80-110 °C | Higher temperatures may be necessary for less reactive coupling partners or for targeting the C2-Cl bond. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for protecting the Pd(0) catalyst from oxidative deactivation. |
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of substituted aminopyrimidines by forming C-N bonds.[8][9]
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common air-stable palladium(II) precatalysts that are reduced in situ to the active palladium(0) species.[5] |
| Ligand | BINAP, Xantphos, RuPhos | The choice of ligand is critical and substrate-dependent. Bulky biarylphosphine ligands are generally effective for promoting C-N bond formation and preventing β-hydride elimination.[4][5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide is a common choice.[5] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed aprotic solvents are essential for optimal results. |
| Temperature | 80-110 °C | The reaction temperature should be optimized for each specific combination of amine and aryl halide. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the catalyst from oxidation. |
-
Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to valuable alkynylpyrimidine intermediates.[10][11]
| Parameter | Recommended Conditions | Rationale & Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and effective catalysts for Sonogashira couplings.[5][12] |
| Copper(I) Co-catalyst | CuI | Copper(I) iodide is a crucial co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][11] |
| Base | Et₃N, DIPEA | An amine base is required, which also often serves as the solvent or co-solvent. It neutralizes the HX by-product.[5] |
| Solvent | DMF, THF, Et₃N | Anhydrous and degassed solvents are necessary. |
| Temperature | Room Temperature to 80 °C | The reaction is often run at or slightly above room temperature, but may require heating for less reactive substrates. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for preventing oxidative homocoupling of the alkyne (Glaser coupling) and protecting the catalyst. |
-
Preparation: In a reaction flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (CuI, 10 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.[5]
Heck Reaction: A Key Step in Palbociclib Synthesis
A notable application of this compound is in a palladium-catalyzed intramolecular Heck reaction, a key step in the synthesis of Palbociclib.[13] This reaction demonstrates the utility of this building block in constructing complex heterocyclic systems.
-
Preparation: In a suitable reaction vessel, charge this compound (1.0 equiv.), crotonic acid (1.5 equiv.), and triethylamine (4.0 equiv.) in N-methylpyrrolidinone (NMP).
-
Inert Atmosphere: Degas the vessel and flush with nitrogen three times.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂, 3 mol%). Using PdCl₂ has been shown to reduce reaction times and improve yields.[13]
-
Reaction: Heat the mixture (e.g., to 130-140 °C) and stir for approximately 6 hours, or until the reaction is complete as monitored by LC-MS. This step forms the pyrido[2,3-d]pyrimidin-7(8H)-one core via a tandem Heck reaction and lactamization.
-
Workup and Purification: The product is typically isolated by precipitation upon the addition of an anti-solvent (e.g., water or an alcohol/water mixture), followed by filtration and drying.
Conclusion
This compound is a strategically important building block whose utility is maximized through the selective application of palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles of chemoselectivity, guided by the judicious choice of catalyst, ligand, base, and reaction conditions, allows researchers to selectively functionalize either the C5-bromo or C2-chloro position. The protocols provided herein serve as a comprehensive starting point for the synthesis of a wide array of novel pyrimidine derivatives for applications in drug discovery and materials science.
References
- 1. This compound | 733039-20-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of Palbociclib [cjph.com.cn]
Application Note: A Protocol for the Palladium-Catalyzed N-Arylation of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Introduction: The Strategic Importance of N-Arylated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of aryl groups onto the pyrimidine nucleus, particularly through carbon-nitrogen bond formation, gives rise to N-arylated pyrimidines—a class of compounds with profound biological significance. These molecules are frequently investigated as potent and selective inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
This application note provides a detailed experimental procedure for the N-arylation of a key synthetic intermediate, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine . This substrate presents multiple potential reaction sites, making controlled and selective functionalization a critical challenge. The protocol herein leverages the power and precision of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its broad functional group tolerance and high efficiency in constructing C-N bonds.[1][2] We will detail a robust methodology for selectively coupling an aryl amine at the C5-bromo position, a transformation favored due to the higher reactivity of C-Br bonds over C-Cl bonds in this catalytic system.[3]
This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a foundation for further optimization.
Reaction Principle: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a pillar of modern synthetic chemistry, enabling the formation of aryl amines from aryl halides or pseudohalides and a primary or secondary amine.[4] The reaction is catalyzed by a palladium complex, which navigates a well-understood catalytic cycle to forge the desired C-N bond.
The catalytic cycle, a self-validating system, is initiated by the formation of an active Pd(0) species. This species undergoes oxidative addition into the aryl halide (in our case, the C-Br bond of the pyrimidine substrate) to form a Pd(II) complex. Subsequently, the amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, leading to a palladium-amido complex. The final, crucial step is reductive elimination, which forms the N-arylated product and regenerates the Pd(0) catalyst, allowing the cycle to continue.
The success of this transformation is critically dependent on the choice of the phosphine ligand coordinated to the palladium center. Bulky, electron-rich ligands, such as the biaryl phosphines developed by the Buchwald group or wide bite-angle ligands like Xantphos, are essential.[5][6] They facilitate the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation pathways.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation at the C5-Position
This protocol details the coupling of this compound with a generic aryl amine (e.g., morpholine) as a representative example. The principles can be adapted for a wide range of primary and secondary aryl or heteroaryl amines.
Materials and Reagents
| Reagent | CAS Number | Suggested Grade/Purity |
| This compound | 733039-20-8 | >98% |
| Aryl Amine (e.g., Morpholine) | 110-91-8 | >99%, Anhydrous |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Catalyst Grade |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 161265-03-8 | >98% |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | >99.9%, Anhydrous |
| Toluene | 108-88-3 | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate | 141-78-6 | ACS Grade |
| Hexanes | 110-54-3 | ACS Grade |
| Celite® 545 | 61790-53-2 | Filtering Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade |
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under high vacuum and subsequently backfill with argon or nitrogen gas. Maintain a positive pressure of inert gas throughout the reaction setup.
-
Reagent Addition: To the reaction flask, add this compound (1.0 equiv), Cesium Carbonate (2.0 equiv), Xantphos (0.04 equiv, 4 mol%), and Pd₂(dba)₃ (0.02 equiv, 2 mol%).
-
Expert Insight: The use of a pre-catalyst is possible, but generating the active Pd(0) species in situ from Pd₂(dba)₃ and a ligand is a robust and common practice.[3] Cesium carbonate is a moderately strong base suitable for many functionalized substrates where stronger bases like NaOtBu might cause decomposition.[7]
-
-
Liquid Reagent and Solvent Addition: Sequentially add the aryl amine (1.2 equiv) followed by anhydrous, degassed toluene (to achieve a substrate concentration of approx. 0.1 M) via syringe.
-
Trustworthiness: Using degassed solvent is critical as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring Progress: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up Procedure:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Workflow Visualization
Caption: Step-by-step experimental workflow for N-arylation.
Parameter Optimization: A Guide for Success
While the provided protocol is robust, the vast scope of the Buchwald-Hartwig amination means that optimization may be required for particularly challenging substrates. The following table outlines key parameters and provides guidance for systematic screening.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ can also be used. Pre-formed palladium-ligand complexes (precatalysts) can offer higher reactivity and reproducibility.[3] |
| Ligand | Xantphos | For less reactive aryl chlorides or sterically hindered amines, consider bulky biaryl phosphine ligands like RuPhos, BrettPhos, or XPhos.[5] |
| Base | Cs₂CO₃ | For less acidic amines, a stronger base like NaOtBu or LHMDS may be necessary. For base-sensitive substrates, a weaker base like K₃PO₄ can be effective. |
| Solvent | Toluene | 1,4-Dioxane is a common alternative and can sometimes provide superior results. For some systems, t-BuOH or mixtures with water can be beneficial.[8] |
| Temperature | 100-110 °C | Lowering the temperature may improve selectivity or prevent degradation of sensitive substrates. Increasing it may be necessary for unreactive partners, though this risks side reactions. |
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective and versatile method for generating structurally diverse molecules of high value to drug discovery programs. By carefully selecting the catalyst system—particularly the ligand and base—chemists can achieve selective C-N bond formation at the more reactive C-Br position. The protocol detailed in this application note serves as a validated starting point, grounded in established chemical principles, to empower researchers to confidently synthesize novel N-arylated pyrimidine derivatives for their scientific endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. entegris.com [entegris.com]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a Key Intermediate in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS No. 733039-20-8), a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). With a primary focus on its role in the development of selective Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors for oncology, this document details its physicochemical properties, provides a robust and validated synthesis protocol, outlines methods for analytical characterization, and illustrates its application in the subsequent construction of complex drug molecules. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that interact with biological targets. Within this class, this compound has emerged as a high-value intermediate, particularly for the synthesis of targeted cancer therapies.[1][2][3]
This intermediate is a key building block for several CDK4/6 inhibitors, a class of drugs that have revolutionized the treatment of certain types of cancer, notably HR-positive breast cancer.[2] These inhibitors function by arresting the cell cycle at the G1 phase, thereby preventing uncontrolled cell proliferation.[2][3] The strategic placement of bromo, chloro, and N-cyclopentyl groups on the pyrimidine core provides three distinct points of chemical reactivity, allowing for a controlled, sequential synthesis of complex API structures like Palbociclib and Ribociclib.[4][5][6]
Physicochemical Properties and Specifications
Accurate characterization of the starting intermediate is fundamental to ensuring the success and reproducibility of subsequent synthetic steps. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 733039-20-8 | [4][7][8][9] |
| Molecular Formula | C₉H₁₁BrClN₃ | [6][7][8][10] |
| Molecular Weight | 276.56 g/mol | [2][3][7][8] |
| Appearance | White to off-white crystalline solid | [2][7][8] |
| Solubility | Soluble in DMSO, Dioxane, Ethyl Acetate | [2][8][9] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [8][11] |
Overall Synthetic Strategy
The synthesis of a target API using this intermediate typically follows a two-stage logic. First, the intermediate itself is prepared via a selective nucleophilic aromatic substitution (SNAr). Second, the remaining reactive sites—the C5 bromine and the C2 chlorine—are functionalized to build the final, complex API. This sequential approach is critical for achieving high yields and purity.
Caption: High-level synthetic pathway from precursor to final API.
Protocol 1: Synthesis of this compound
Principle: This protocol is based on the regioselective substitution of the chlorine atom at the C4 position of 5-Bromo-2,4-dichloropyrimidine with cyclopentylamine. The C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position, allowing for a highly selective reaction under controlled, mild conditions. This avoids the need for protecting groups and simplifies the purification process.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (Example) | Molar Eq. |
| 5-Bromo-2,4-dichloropyrimidine | 36082-50-5 | 227.89 | 45.6 g | 1.0 |
| Cyclopentylamine | 1003-03-8 | 85.15 | 20.4 g | 1.2 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 400 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Saturated Brine Solution | N/A | N/A | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 5-Bromo-2,4-dichloropyrimidine (45.6 g, 200 mmol) in anhydrous 1,4-dioxane (400 mL) at room temperature.[8][9]
-
Reagent Addition: To the stirred solution, add cyclopentylamine (20.4 g, 240 mmol) dropwise over 10-15 minutes. An exotherm may be observed; maintain the temperature below 30°C.
-
Reaction: Stir the reaction mixture continuously at room temperature for 6 hours.[8][9]
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (5-Bromo-2,4-dichloropyrimidine) is consumed.
-
Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate (400 mL). b. Transfer the mixture to a separatory funnel and wash sequentially with a saturated brine solution (2 x 200 mL) to remove inorganic byproducts and excess amine.[8] c. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator. c. The resulting product, this compound, is obtained as a light yellow solid.[9] The crude product is often of sufficient purity for the next step, though recrystallization from a suitable solvent like acetonitrile can be performed if higher purity is required.[2]
Expected Results: This protocol typically affords the title compound in high yield (>95% crude) and purity.[9]
Protocol 2: Analytical Characterization and Quality Control
Principle: Rigorous analytical testing is a self-validating step that ensures the identity, purity, and integrity of the synthesized intermediate. This confirmation is crucial as impurities can interfere with subsequent reactions, leading to lower yields and complex purification challenges in the final API.
Caption: Experimental workflow for synthesis and quality control.
Methodologies & Expected Data:
| Analysis | Method | Expected Result | Reference(s) |
| Purity | HPLC: C18 column; Mobile phase gradient of Acetonitrile/Water; UV detection at 254 nm. | ≥98% | [2][12] |
| Identity | LC-MS (ESI+): Direct infusion or LC injection. | m/z [M+H]⁺: 276.0 (calculated: 275.9) | [8][9] |
| Structure | ¹H NMR (500 MHz, DMSO-d₆): | δ 8.23 (s, 1H), 7.37 (d, J=7.3 Hz, 1H), 4.31 (m, 1H), 1.92 (m, 2H), 1.71 (m, 2H), 1.53-1.59 (m, 4H) ppm | [8][9] |
Application in API Synthesis: A Representative Workflow
The true utility of this compound lies in the orthogonal reactivity of its two halogen substituents. The C5-bromo bond is highly susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C2-chloro bond is ideal for a subsequent SNAr reaction.[2]
Causality of the Workflow: This differential reactivity is the key to an efficient and convergent synthesis. A Suzuki coupling is typically performed first at the C5 position. This reaction is robust and tolerant of the C2-chloro group. Once the complex carbon skeleton is assembled, the final piece of the API can be introduced by substituting the C2-chloro group with a suitable nucleophile, often an amine, under different reaction conditions. This strategic, stepwise approach prevents the formation of undesirable side products and simplifies the overall synthesis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is classified as an irritant.[13] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[7][8][11]
Conclusion
This compound is a highly versatile and indispensable intermediate for the modern pharmaceutical industry. Its well-defined reactivity profile allows for the efficient and controlled synthesis of complex, high-value APIs, most notably the CDK4/6 inhibitors that are at the forefront of targeted cancer therapy. The robust protocols for its synthesis and characterization detailed herein provide researchers and drug development professionals with a reliable framework for its effective utilization in their discovery and manufacturing campaigns.
References
- 1. This compound | 733039-20-8 [amp.chemicalbook.com]
- 2. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 3. Buy this compound | 733039-20-8 [smolecule.com]
- 4. chemexpress.com [chemexpress.com]
- 5. Ribociclib Impurity 28 | 733039-20-8 | SynZeal [synzeal.com]
- 6. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Intermediate this compound China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 8. This compound | 733039-20-8 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. vibrantpharma.com [vibrantpharma.com]
- 11. This compound CAS 733039-20-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 13. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and its Derivatives
Abstract
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the scale-up synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a critical intermediate in the development of advanced pharmaceuticals, notably CDK4/6 inhibitors like Palbociclib.[1][2][3] This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. We will explore the strategic two-step synthesis, beginning with the preparation of the key precursor, 5-bromo-2,4-dichloropyrimidine, followed by a regioselective nucleophilic aromatic substitution (SNAr) with cyclopentylamine. Emphasis is placed on process optimization, safety, scalability, and analytical controls to ensure a robust and reproducible manufacturing process.
Introduction: Strategic Importance and Synthesis Overview
This compound serves as a pivotal building block in medicinal chemistry.[2] Its pyrimidine core, functionalized with strategically placed bromo, chloro, and cyclopentylamino groups, offers multiple points for further chemical modification, making it an invaluable intermediate for constructing complex molecular architectures.[1][2] The primary application of this compound is in the synthesis of targeted cancer therapies, where it forms the core structure of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.[2]
The synthetic strategy is a two-stage process designed for efficiency and scalability. The overall workflow is depicted below.
References
reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
An Application Guide for the Selective Buchwald-Hartwig Amination of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Authored by: Gemini, Senior Application Scientist
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is of paramount importance in the fields of medicinal chemistry and materials science, where arylamine moieties are ubiquitous structural motifs.[2][3] This application note provides a detailed guide for the chemoselective Buchwald-Hartwig amination of this compound. This substrate is of particular interest as it features two distinct halogenated positions on an electron-deficient pyrimidine core, offering a strategic opportunity for sequential, selective functionalization. We will explore the underlying principles of chemoselectivity, detail the critical reaction parameters, and provide a robust, step-by-step protocol for selectively coupling an amine at the C5-bromo position while preserving the C2-chloro substituent for subsequent chemical elaboration.
The Principle of Chemoselectivity: C5-Br vs. C2-Cl
The primary strategic consideration for the functionalization of this compound is achieving chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide.[4][5] The reactivity of the carbon-halogen bond is highly dependent on the halogen, following the general trend: C–I > C–Br > C–Cl.[6][7]
Consequently, the C-Br bond at the 5-position of the pyrimidine ring is inherently more reactive towards oxidative addition than the C-Cl bond at the 2-position.[6][7] This intrinsic reactivity difference forms the basis for achieving high chemoselectivity. By carefully controlling the reaction conditions—specifically the choice of catalyst, ligand, and temperature—one can selectively functionalize the C5 position, yielding a monosubstituted product. To functionalize the less reactive C-Cl position, more forcing conditions and specialized, highly active catalyst systems are typically required.[8] This guide will focus on the selective amination at the C5-bromo position.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium complex.[9][10] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The cycle consists of three primary steps:
-
Oxidative Addition : A low-valent Palladium(0) complex, coordinated to phosphine ligands, reacts with the aryl bromide (Ar-Br), inserting itself into the C-Br bond. This forms a Pd(II) intermediate.[10]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.[11]
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Optimizing Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
| Parameter | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Palladium Pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts offer superior air- and moisture-stability, ensuring greater reproducibility and ease of handling compared to generating the active Pd(0) species in situ. They are designed to readily form the active LPd(0) catalyst under the reaction conditions. |
| Ligand | Bulky Biarylphosphine (e.g., XPhos, RuPhos) | Modern biarylphosphine ligands are electron-rich and sterically hindered. This bulk promotes the crucial reductive elimination step and prevents catalyst decomposition, while the electron-donating nature facilitates the initial oxidative addition.[2][12] For secondary amines, ligands like XPhos are highly effective.[13] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido nucleophile.[8] NaOtBu is highly effective and widely used. Weaker bases like K₃PO₄ or Cs₂CO₃ can be employed for substrates with base-sensitive functional groups, but may require higher temperatures or longer reaction times.[14] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic, non-coordinating solvents are ideal. Toluene and dioxane are excellent choices due to their ability to dissolve the reactants and their suitable boiling points for thermal reactions.[9] Solvents must be anhydrous and degassed to prevent catalyst deactivation. |
Detailed Experimental Protocol
This protocol describes the selective amination of this compound with morpholine as a representative secondary amine.
Reagents & Equipment:
-
This compound
-
Morpholine (freshly distilled)
-
XPhos Pd G3 (or similar palladium pre-catalyst)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Flame-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard glassware for workup and purification (silica gel chromatography)
Step-by-Step Procedure:
-
Reaction Setup : In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), XPhos Pd G3 (0.02 equiv., 2 mol%), and sodium tert-butoxide (1.4 equiv.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition : Seal the flask with a septum. Remove from the glovebox (if used) and add anhydrous, degassed toluene (to achieve approx. 0.2 M concentration based on the limiting reagent).
-
Nucleophile Addition : Add morpholine (1.2 equiv.) via syringe.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.
-
Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-chloro-N-cyclopentyl-5-(morpholin-4-yl)pyrimidin-4-amine.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following guide provides a logical framework for troubleshooting suboptimal results.
Safety Precautions
-
Palladium Catalysts and Ligands : Phosphine ligands and palladium catalysts can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.
-
Sodium tert-butoxide : This is a strong, corrosive, and moisture-sensitive base. Avoid contact with skin and eyes, and handle under an inert atmosphere.
-
Solvents : Toluene is flammable and toxic. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders | CoLab [colab.ws]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. entegris.com [entegris.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Fragment-Based Drug Design: An Application Note
Abstract
Fragment-Based Drug Design (FBDD) has become a cornerstone in modern medicinal chemistry, enabling the efficient discovery of high-quality lead compounds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine as a versatile fragment. We will explore its unique chemical features, its potential as both a non-covalent and covalent binder, and provide detailed protocols for its use in primary screening and hit-to-lead elaboration campaigns, particularly targeting protein kinases.
Introduction: The Strategic Value of the Pyrimidine Scaffold in FBDD
Fragment-Based Drug Design (FBDD) is a powerful methodology that begins by screening low-molecular-weight compounds (typically < 300 Da) against a biological target.[1][2] These "fragments" are weak binders, but their interactions are often highly efficient in terms of binding energy per atom. The primary advantage of FBDD lies in its ability to more effectively explore chemical space, leading to lead compounds with superior pharmacokinetic properties.[3]
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4][5][6] Its nitrogen atoms are excellent hydrogen bond acceptors, and the ring system serves as an effective anchor, mimicking the adenine ring of ATP, which allows it to bind effectively within the hinge region of kinase active sites.[7][8] This makes pyrimidine-containing fragments particularly valuable for discovering novel kinase inhibitors.[9]
The Fragment Profile: this compound
This compound (herein referred to as Fragment 1 ) is a synthetically accessible pyrimidine derivative with compelling features for FBDD campaigns.[10][11]
Physicochemical Properties
A thorough understanding of the fragment's properties is critical for designing effective screening experiments and interpreting results.
| Property | Value | Source |
| CAS Number | 733039-20-8 | [10][12] |
| Molecular Formula | C₉H₁₁BrClN₃ | [12] |
| Molecular Weight | 276.56 g/mol | [12][13] |
| LogP (Predicted) | 3.4 | [12] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Solubility | Soluble in DMSO | [10] |
Fragment 1 adheres well to the "Rule of Three," a guideline for desirable fragment properties (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3).[2] While its predicted LogP is slightly above 3, its structural features and proven utility as a synthetic intermediate suggest it possesses sufficient solubility for screening at typical concentrations (mM range) when prepared from a DMSO stock.[10]
Structural and Reactivity Analysis
The structure of Fragment 1 offers multiple points for interaction and subsequent chemical elaboration:
-
Pyrimidine Core: Provides a rigid scaffold capable of forming key hydrogen bonds with the target protein's backbone, particularly in kinase hinge regions.[8]
-
Cyclopentyl Group: This lipophilic group can explore hydrophobic pockets, providing initial van der Waals interactions and serving as a vector for growth into larger hydrophobic regions.
-
C2-Chloro Substituent: This is a key reactive site. The chlorine atom is a leaving group, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the rapid generation of analogues by reaction with amines, thiols, or alcohols, facilitating Structure-Activity Relationship (SAR) studies. Crucially, it also enables its use as a covalent fragment , capable of reacting with nucleophilic residues (e.g., cysteine) in the protein binding site.[14][15]
-
C5-Bromo Substituent: The bromine atom can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or sulfur, which can significantly contribute to binding affinity.[16] Furthermore, it provides a second, orthogonal vector for chemical elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for fragment "growing" or "linking."[10]
The dual halogenation provides two distinct and chemically addressable vectors for optimization, making this fragment exceptionally versatile for hit-to-lead campaigns.
References
- 1. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 11. This compound | 733039-20-8 [chemicalbook.com]
- 12. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Complex Pyrimidines: Advanced Protecting Group Strategies for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Introduction: The Critical Role of Protecting Groups in Pyrimidine Chemistry
In the intricate landscape of medicinal chemistry and drug development, pyrimidine scaffolds are foundational building blocks for a vast array of therapeutic agents, including kinase inhibitors for oncology.[1][2] The synthesis of highly functionalized pyrimidines, such as 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, often necessitates a strategic approach to manage the reactivity of various functional groups. This application note provides a comprehensive guide to protecting group strategies for the secondary amine of this versatile intermediate, ensuring chemoselectivity in subsequent synthetic transformations. The judicious use of protecting groups is a cornerstone of modern organic synthesis, preventing unwanted side reactions and enabling the construction of complex molecular architectures.[3][4][5]
The subject of this guide, this compound, presents a unique set of challenges and opportunities due to its electronic properties and the presence of multiple reactive sites. The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two halogen atoms, influences the nucleophilicity of the exocyclic amine. Furthermore, the chloro and bromo substituents themselves are susceptible to nucleophilic displacement under certain conditions. Therefore, the selection of a suitable protecting group, along with the conditions for its introduction and removal, must be carefully considered to ensure the integrity of the molecule.
This document will delve into the strategic application of common amine protecting groups, namely tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and p-Methoxybenzyl (PMB), to this compound. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the orthogonality and chemoselectivity of each approach.
Understanding the Substrate: Chemical Properties of this compound
This compound is typically synthesized via a nucleophilic aromatic substitution reaction between 5-Bromo-2,4-dichloropyrimidine and cyclopentylamine.[1][6] The greater reactivity of the chlorine atom at the C4 position compared to the C2 position directs the regioselectivity of this initial substitution.
The resulting secondary amine at the C4 position, while less nucleophilic than a typical alkylamine due to the electron-withdrawing nature of the pyrimidine ring, may still participate in undesired reactions during subsequent synthetic steps. For instance, in planned cross-coupling reactions at the C5-bromo or C2-chloro positions, the N-H proton could interfere with organometallic reagents or the amine itself could act as a competing nucleophile. Therefore, protection of this amine is often a prudent, if not essential, step.
Protecting Group Strategies: A Comparative Analysis
The choice of a protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease of its selective removal.[7][8] For this compound, the ideal protecting group should be stable under conditions for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and readily cleavable without affecting the halo-substituents.
Tert-Butoxycarbonyl (Boc) Group: The Versatile Workhorse
The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its lability under acidic conditions.[9][10][11] Its steric bulk can also influence the conformation of the molecule and potentially direct the regioselectivity of subsequent reactions.
dot
References
- 1. This compound | 733039-20-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. fiveable.me [fiveable.me]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Welcome to the technical support guide for the synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8). This molecule is a critical intermediate in the development of pharmaceuticals, notably as a building block for CDK4/6 inhibitors used in oncology.[1][2] Achieving a high yield of this compound is crucial for the efficiency and cost-effectiveness of the overall drug synthesis process.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction.
Reaction Overview: The Synthetic Pathway and Potential Pitfalls
The synthesis involves the reaction of 5-Bromo-2,4-dichloropyrimidine with cyclopentylamine. The primary objective is to achieve a regioselective substitution at the C4 position of the pyrimidine ring, which is electronically more activated for nucleophilic attack than the C2 position.[3] However, several side reactions can occur, leading to a diminished yield of the desired product.
Caption: Primary reaction pathway and major potential byproducts.
Troubleshooting Guide & FAQs
Q1: My overall yield is consistently low (<70%). Where should I start my investigation?
Low yield is a common issue that can stem from multiple factors. A systematic approach is essential to pinpoint the root cause. Begin by evaluating the three core areas of the synthesis: starting materials, reaction conditions, and workup/purification.
The following workflow provides a logical sequence for troubleshooting.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve regioselectivity for the desired C4 substitution?
This is a classic challenge in the chemistry of 2,4-dichloropyrimidines. The C4 position is inherently more electrophilic and sterically accessible than the C2 position, making it the kinetically favored site for nucleophilic attack.[3] However, under certain conditions, the C2 isomer can form, complicating purification and reducing the yield.
Causality & Solutions:
-
Temperature Control: Higher temperatures can provide enough energy to overcome the activation barrier for C2 substitution, leading to a mixture of isomers.
-
Solvent Polarity: The solvent can influence the relative reactivity of the C2 and C4 positions.
Q3: My final product is contaminated with a disubstituted byproduct. How can I prevent this?
Formation of the 2,4-bis(cyclopentylamino)pyrimidine byproduct occurs when a second molecule of cyclopentylamine displaces the remaining chlorine at the C2 position. This is often a result of overly aggressive reaction conditions or incorrect stoichiometry.
Causality & Solutions:
-
Stoichiometry: Using a large excess of cyclopentylamine will inevitably drive the reaction toward disubstitution.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures after the initial C4 substitution is complete can provide the necessary energy for the less favorable C2 substitution to occur.
-
Recommendation: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting 5-Bromo-2,4-dichloropyrimidine is consumed, proceed with the workup promptly. Avoid heating the reaction unless conversion is stalled at a lower temperature.
-
Q4: What is the optimal solvent and base combination?
The choice of solvent and base is critical for minimizing side reactions and ensuring a clean conversion.
Solvent Considerations:
-
Aprotic Solvents (Recommended): 1,4-Dioxane and Tetrahydrofuran (THF) are excellent choices. They are non-reactive and effectively solubilize the reactants. Dioxane is frequently cited in high-yield preparations.[1][4]
-
Protic Solvents (Use with Caution): Alcohols like ethanol can be used, but they pose a risk of solvolysis, where the solvent itself acts as a nucleophile (forming an ethoxy-pyrimidine byproduct), especially in the presence of a strong base.[6][7]
-
Other Solvents: Ethyl acetate has also been reported and can simplify the workup process.[8]
Base Considerations:
-
Cyclopentylamine as Base: In many protocols, cyclopentylamine itself (used in slight excess) acts as the base to neutralize the HCl generated during the reaction. This is the simplest approach.[1][4]
-
Non-Nucleophilic Tertiary Amines (Recommended for Control): Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) offers more precise control. These bases will scavenge HCl without competing with the cyclopentylamine as a nucleophile. This can lead to a cleaner reaction profile.[5][8]
| Parameter | System 1: Dioxane / No External Base | System 2: Ethanol / DIPEA | System 3: Ethyl Acetate / DIPEA |
| Pros | Simple; Minimal reagents; High yields reported[1][4] | Good solubility; Base offers control | Easy workup; Base offers control[8] |
| Cons | Requires careful control of amine stoichiometry | Risk of solvolysis side products[6] | Potentially lower solubility for reactants |
| Best For | Well-established, simple scale-up. | Reactions requiring careful pH control. | Processes where simplified workup is a priority. |
Q5: How can I ensure the quality of my starting material, 5-Bromo-2,4-dichloropyrimidine?
The purity of your starting material is paramount. Impurities will carry through the reaction, leading to difficult purifications and reduced yields.
-
Synthesis Context: This material is typically synthesized by treating 5-bromouracil with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often at reflux for an extended period.[9]
-
Common Impurities:
-
Unreacted 5-bromouracil: Non-reactive under the amination conditions but will contaminate the final product.
-
Residual POCl₃: Highly reactive and can cause decomposition and side reactions. Must be thoroughly removed post-synthesis.
-
Hydrolyzed Species: Exposure to moisture can convert the dichloropyrimidine to inactive chlorohydroxypyrimidine species.
-
-
Quality Control Recommendations:
-
Appearance: Should be a clear liquid, ranging from colorless to pale yellow.[10]
-
Purity Check: Before use, verify purity via Gas Chromatography (GC) or ¹H NMR. The NMR spectrum should be clean, showing only the characteristic pyrimidine proton singlet.
-
Purification: If impurities are detected, vacuum distillation is the most effective method for purification.[9]
-
Detailed Experimental Protocols
Protocol 1: Baseline Method (Self-Based)
This protocol is based on commonly cited literature procedures that achieve high yields without an external base.[1][4]
-
Setup: In a clean, dry flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane (approx. 8-10 mL per gram of starting material).
-
Reagent Addition: To the stirred solution at room temperature (20-25°C), add cyclopentylamine (1.2 eq) dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting dichloropyrimidine spot is no longer visible.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (20 mL per gram of starting material).
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting light yellow solid is often of sufficient purity for subsequent steps.[1][4] If further purification is required, recrystallization from a suitable solvent like hexane or acetonitrile can be performed.
Protocol 2: Optimized Method (Externally-Based, Temperature Controlled)
This protocol incorporates additional controls to minimize side products, particularly for sensitive or large-scale reactions.[5]
-
Setup: In a clean, dry flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous THF (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Addition: Add cyclopentylamine (1.1 eq) dropwise to the cold solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by LC-MS to confirm the consumption of starting material and assess the byproduct profile.
-
Workup:
-
Quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude solid via flash column chromatography (silica gel, gradient elution with Hexane/Ethyl Acetate) to isolate the pure product, free from isomers and other byproducts.
References
- 1. This compound | 733039-20-8 [chemicalbook.com]
- 2. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. joac.info [joac.info]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: A Guide to the Purification of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine by Column Chromatography
Welcome to the technical support center for the purification of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate and require a high degree of purity for downstream applications, such as the synthesis of CDK4/6 inhibitors.[1] This document provides field-proven insights, a detailed purification protocol, and robust troubleshooting advice to navigate the common challenges associated with the column chromatography of this specific molecule.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the purification of this compound.
Q1: What is the recommended stationary phase for purifying this compound?
For this moderately polar molecule, standard flash-grade silica gel (40-63 µm particle size) is the industry-standard stationary phase. Its slight acidity is generally well-tolerated by the pyrimidine core and secondary amine. There is typically no need for specialized or deactivated silica unless you observe significant on-column degradation, which is uncommon for this compound.[2]
Q2: How do I determine the optimal mobile phase (solvent system) for the separation?
The key is to perform preliminary Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system where the desired product has a Retention Factor (Rf) of approximately 0.25-0.35.[3] This Rf value provides the ideal balance between resolution and elution time on the column.
A typical starting point for this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A documented system that has proven effective is 15% ethyl acetate in hexanes .[4] You should test this and adjust the ratio based on your specific crude material. For example:
-
If the product's Rf is too high (>0.4), decrease the ethyl acetate concentration (e.g., to 10-12%).
-
If the product's Rf is too low (<0.2), increase the ethyl acetate concentration (e.g., to 20-25%).
Q3: How do I visualize the compound on a TLC plate?
This compound contains a substituted pyrimidine ring, which is a UV-active chromophore. The compound can be easily visualized on a TLC plate containing a fluorescent indicator (e.g., F254) using a UV lamp at 254 nm. The compound will appear as a dark spot against a green fluorescent background.[5] Destructive staining methods like iodine or permanganate are generally not necessary but can be used as a secondary check.[5][6]
Q4: What are the most likely impurities I need to separate?
Understanding the synthesis is key to anticipating impurities. The compound is typically synthesized by reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[7][8] Based on this, the primary impurities are:
-
Unreacted 5-bromo-2,4-dichloropyrimidine: Less polar than the product.
-
Isomeric Byproduct (4-chloro-5-bromo-N-cyclopentylpyrimidin-2-amine): This isomer, formed by attack at the C2 position, will have a polarity very similar to the desired product and is often the most challenging impurity to remove.
-
Disubstituted Product (5-bromo-N,N'-dicyclopentylpyrimidine-2,4-diamine): More polar than the desired product.
Optimized Purification Protocol
This protocol outlines a robust method for purifying up to 1 gram of crude this compound.
Step 1: TLC Method Development
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several TLC chambers with varying ratios of ethyl acetate (EtOAc) and hexanes (e.g., 10% EtOAc, 15% EtOAc, 20% EtOAc).
-
Spot the crude mixture on TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm) and identify the solvent system that gives the target compound an Rf of ~0.3. This will be your "isocratic" elution solvent.
Step 2: Column Preparation
-
Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1 g of crude material on 40-63 µm silica).
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% EtOAc in hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles or cracks are present.[9] Never let the solvent level drop below the top of the silica bed.[3]
-
Add a thin layer (1-2 cm) of sand on top of the silica bed to prevent disruption during sample loading.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude material (1 g) in a minimal amount of a strong solvent like dichloromethane. Add 2-3 g of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the packed column.
-
Wet Loading: If the crude material is an oil or fully soluble in the mobile phase, dissolve it in the smallest possible volume of the elution solvent and carefully pipette it onto the sand layer.
Step 4: Elution and Fraction Collection
-
Begin elution with a low-polarity solvent (e.g., 5% EtOAc/hexanes) to first elute highly non-polar impurities.
-
After 2-3 column volumes, switch to your optimized isocratic solvent (e.g., 15% EtOAc/hexanes).
-
Collect fractions (e.g., 20-25 mL per tube) systematically.
-
Monitor the elution process by spotting every few fractions on a TLC plate.
Step 5: Analysis and Product Isolation
-
Develop the TLC plates from the collected fractions.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove residual solvent, yielding the purified solid product.
Purification Workflow Diagram
Caption: Workflow for the column chromatography purification process.
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during the purification of this compound.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Product and Impurity | 1. Incorrect Mobile Phase Polarity: The chosen solvent system lacks the selectivity to resolve compounds with very similar Rf values (e.g., the desired product and its C2-substituted isomer). 2. Column Overload: Too much crude material was loaded onto the column for its size. | 1. Optimize the Mobile Phase: Try a different solvent system. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol or adding a small percentage of a third solvent (ternary mixture) can alter selectivity and improve separation.[10] 2. Use a Gradient: Start with a low polarity (e.g., 5% EtOAc) and gradually increase to a higher polarity (e.g., 25% EtOAc). A shallow gradient is very effective for separating closely eluting spots.[4] 3. Reduce the Load: Use less crude material or a larger column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Product is "Stuck" on the Column / No Elution | 1. Insufficient Mobile Phase Polarity: The solvent system is too weak to move the compound down the column. 2. Compound Degradation: The compound may be unstable on silica gel (unlikely for this molecule but possible). | 1. Increase Polarity: Gradually increase the percentage of the polar solvent (e.g., increase ethyl acetate). If the compound still doesn't elute, a switch to a much stronger solvent like 5-10% methanol in dichloromethane may be necessary to "flush" the column.[2] 2. Check Stability: Run a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots (degradation products) have formed.[2] |
| Product Elutes Too Quickly (in the Solvent Front) | 1. Excessive Mobile Phase Polarity: The solvent system is too strong, causing all components to elute together with low retention. 2. Cracked Column Bed: The silica bed has fissures, allowing the solvent and sample to channel through without proper interaction. | 1. Decrease Polarity: Re-develop the TLC method to find a weaker solvent system where the product has an Rf of ~0.3.[3] 2. Repack the Column: Ensure the column is packed evenly without any cracks. Tapping the column gently during packing can help create a uniform bed.[3] |
| Streaking or Tailing of Spots on TLC and Column | 1. Sample Overload (TLC or Column): The concentration of the compound is too high, saturating the stationary phase. 2. Acidic/Basic Nature: The compound is interacting too strongly with the silica. While this compound is not strongly basic, secondary amines can sometimes tail. 3. Insoluble Material: The crude sample was not fully dissolved before loading. | 1. Dilute the Sample: Use a more dilute solution for TLC spotting. For the column, ensure you are not exceeding the loading capacity. 2. Add a Modifier: Add a small amount of a modifier to the mobile phase. For a weakly basic compound, adding ~0.5-1% triethylamine (Et3N) can significantly improve peak shape by neutralizing active sites on the silica. 3. Filter the Sample: Ensure the crude material is fully dissolved and filter out any particulates before loading. |
| Low Yield of Recovered Product | 1. Incomplete Elution: Some product remains on the column. 2. Co-elution: Pure fractions were discarded because they were mixed with impurities. 3. Product is Volatile: The product was lost during solvent evaporation (unlikely given the compound's high boiling point).[11] | 1. Flush the Column: After collecting what appears to be all of the product, flush the column with a very strong solvent (e.g., 10% MeOH/DCM) and check this fraction by TLC to see if any product remained. 2. Re-chromatograph Mixed Fractions: Combine the impure fractions that contain the product and run a second, slower, and more optimized chromatography to recover the remaining material. |
References
- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. This compound | 733039-20-8 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. biotage.com [biotage.com]
- 11. This compound | 733039-20-8 [sigmaaldrich.com]
Technical Support Center: Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Welcome to the technical support guide for the synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this specific nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, troubleshooting common side reactions, and provide optimized protocols to ensure a high-yield, high-purity synthesis.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is achieved through the reaction of 5-Bromo-2,4-dichloropyrimidine with cyclopentylamine.[1][2] This reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr).
The pyrimidine ring is inherently electron-deficient, which facilitates attack by nucleophiles.[3][4] The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[5] The key to this synthesis is the regioselective substitution of the chlorine atom at the C4 position over the C2 position. The general order of reactivity for leaving groups on the pyrimidine ring is C4(6) > C2 >> C5.[3] This enhanced reactivity at C4 is due to the greater stabilization of the negative charge in the Meisenheimer intermediate, as it can be delocalized onto the adjacent ring nitrogen (N3).[6]
Caption: General SNAr pathway for the C4-selective amination.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is a common problem that can typically be traced to one of several factors:
-
Sub-optimal Stoichiometry: While using a slight excess of cyclopentylamine (e.g., 1.1-1.2 equivalents) can drive the reaction to completion, a large excess can promote disubstitution (see Question 2).[1][2] Ensure precise measurement of your starting materials.
-
Reaction Temperature: This reaction is typically performed at room temperature.[1][2] Elevated temperatures can significantly increase the rate of side reactions, particularly the formation of the N2,N4-disubstituted product, thereby consuming the starting material and reducing the yield of the desired product.
-
Insufficient Reaction Time: While the reaction is relatively fast, it may require several hours to reach completion. We recommend monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 5-Bromo-2,4-dichloropyrimidine starting material is fully consumed. A typical duration is 6 hours at 20°C.[2]
-
Purity of Starting Materials: Ensure the 5-Bromo-2,4-dichloropyrimidine is pure and the cyclopentylamine has not degraded. Impurities in the starting materials can interfere with the reaction.
Question 2: I've isolated my product, but LC-MS and NMR analysis shows a significant impurity with a mass of M+83 amu. What is this and how do I prevent it?
Answer: This impurity is almost certainly the 5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine , the product of disubstitution where cyclopentylamine has displaced both chlorine atoms.
-
Causality: The C2 position, while less reactive than C4, can still be attacked by the amine nucleophile, especially under forcing conditions.[3] Once the first amine is attached at C4, the ring is still activated enough for a second substitution to occur. This is exacerbated by:
-
Excess Cyclopentylamine: Using more than ~1.2 equivalents of the amine increases its concentration, favoring the second substitution.
-
Elevated Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier for substitution at the less reactive C2 position.
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the starting material is consumed can allow the slower disubstitution reaction to proceed.
-
-
Mitigation Strategy:
-
Control Stoichiometry: Use no more than 1.2 equivalents of cyclopentylamine.
-
Maintain Low Temperature: Run the reaction at room temperature (approx. 20°C) and do not heat.[2]
-
Monitor Closely: Stop the reaction as soon as the starting dichloropyrimidine is consumed.
-
Purification: If the side product does form, it can typically be separated from the desired monosubstituted product by column chromatography on silica gel, as its polarity will be significantly different.
-
Question 3: My product is contaminated with an isomer, 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine. How can this be avoided?
Answer: The formation of the C2-substituted isomer is less common than disubstitution but can occur if reaction conditions are not properly controlled.
-
Causality: As established, the C4 position is electronically favored for nucleophilic attack.[3][6] However, the difference in reactivity is finite. Factors that might lead to a loss of selectivity include complex reaction mixtures or the use of certain catalysts not recommended for this transformation. For a standard SNAr, C4 substitution should be highly preferential.[7]
-
Mitigation Strategy:
-
The most effective strategy is to adhere to the recommended mild conditions (room temperature, aprotic solvent like dioxane).[1][2] These conditions are optimized to exploit the inherent reactivity difference between the C4 and C2 positions. Avoid adding any catalysts unless a specific, validated protocol calls for it, as palladium catalysts, for instance, can sometimes alter the innate regioselectivity of dichloropyrimidines.[3][8]
-
Question 4: I am observing byproducts corresponding to the hydrolysis of the chloro-substituent. What is the cause?
Answer: The presence of hydroxylated pyrimidine byproducts indicates contamination with water.
-
Causality: The chloro groups on the electron-deficient pyrimidine ring are susceptible to hydrolysis (substitution by H₂O or OH⁻). This side reaction can compete with the desired amination.
-
Mitigation Strategy:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., dioxane, THF) is anhydrous.
-
Dry Glassware: Flame-dry or oven-dry all glassware before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is a base, such as triethylamine or DIPEA, not explicitly required in the cited protocols?
A1: The reaction generates one equivalent of hydrochloric acid (HCl) as the amine displaces the chloride. This acid will protonate a basic species in the mixture. In this synthesis, the cyclopentylamine reactant can act as both the nucleophile and the base to neutralize the generated HCl. Using a slight excess of cyclopentylamine (1.1-1.2 eq) provides enough free amine to act as the nucleophile while another portion is consumed as the HCl salt. Alternatively, a non-nucleophilic base like Diisopropylethylamine (DIPEA) can be added to scavenge the HCl, ensuring all of the cyclopentylamine is available for the nucleophilic attack.
Q2: What is the optimal solvent for this reaction?
A2: Aprotic polar solvents are generally preferred for this type of SNAr reaction.[9] Dioxane is an excellent choice as it readily dissolves the starting materials and does not participate in the reaction.[1][2] Other suitable solvents include Tetrahydrofuran (THF) or Acetonitrile (MeCN). It is critical to avoid protic solvents like ethanol or methanol, as they can act as nucleophiles (solvolysis) and compete with the amine, leading to the formation of undesired alkoxy-pyrimidine byproducts.[9]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a non-polar solvent system (e.g., Hexanes/Ethyl Acetate). The starting material, 5-Bromo-2,4-dichloropyrimidine, will be less polar (higher Rf) than the more polar amine product (lower Rf). The reaction is complete when the spot corresponding to the starting material has disappeared. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product and any side products.
Section 4: Optimized Protocol and Data
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1][2]
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂), add 5-Bromo-2,4-dichloropyrimidine (1.0 eq).
-
Add anhydrous 1,4-dioxane (approx. 0.5 M concentration relative to the pyrimidine). Stir at room temperature until fully dissolved.
-
Slowly add cyclopentylamine (1.2 eq) to the solution via syringe over 5 minutes.
-
Stir the reaction mixture at room temperature (20°C) for 6 hours.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting pyrimidine spot is no longer visible.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.
Data Summary: Impact of Reaction Conditions
| Parameter | Condition | Expected Outcome | Potential Side Product(s) |
| Temperature | 20°C | High selectivity for C4 substitution | Minimal |
| > 40°C | Decreased selectivity, faster reaction | Increased disubstitution, potential C2-isomer | |
| Amine Stoich. | 1.1-1.2 eq | Good yield, complete reaction | Minimal disubstitution |
| > 2.0 eq | Faster reaction | Significant disubstitution | |
| Solvent | Dioxane, THF | Clean reaction | None |
| Ethanol, Methanol | Low yield of desired product | O-alkylated (solvolysis) byproduct | |
| Water | Anhydrous | High yield | None |
| Present | Reduced yield | Hydroxylated byproducts |
Visualization of Reaction Pathways
Caption: Competing reaction pathways in the synthesis.
Section 5: References
-
Deau, E., Loidreau, Y., Marchand, P., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-8. --INVALID-LINK--
-
ChemicalBook. (2023). This compound | 733039-20-8. ChemicalBook. --INVALID-LINK--
-
ChemicalBook. (2023). This compound synthesis. ChemicalBook. --INVALID-LINK--
-
Request PDF. (n.d.). Synthesis and antitumor activity of novel pyrimidin-4-amine derivatives. ResearchGate. --INVALID-LINK--
-
Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-8. --INVALID-LINK--
-
PubMed. (2020). Design and synthesis of novel 1-substituted 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs as selective BTK inhibitors for the treatment of mantle cell lymphoma. Bioorganic Chemistry, 94, 103367. --INVALID-LINK--
-
Request PDF. (n.d.). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. BenchChem. --INVALID-LINK--
-
Biosynth. (n.d.). 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | 1823404-28-9. Biosynth. --INVALID-LINK--
-
Brown, D. J., & Lee, T. C. (1968). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 214-217. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings. BenchChem. --INVALID-LINK--
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine. National Center for Biotechnology Information. --INVALID-LINK--
-
Vibrant Pharma Inc. (n.d.). This compound. Vibrant Pharma Inc.. --INVALID-LINK--
-
Wang, Z., & Nummy, L. J. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(6), 1153–1156. --INVALID-LINK--
-
Hopkins, B. A., & Biscoe, M. R. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. --INVALID-LINK--
-
Mondal, S., Ugarelli, J., & Singleton, D. A. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(15), 5031–5034. --INVALID-LINK--
-
Mako, T. L., & Morken, J. P. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 29(10), 1269-1274. --INVALID-LINK--
-
ResearchGate. (2015). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. ResearchGate. --INVALID-LINK--
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. --INVALID-LINK--
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. --INVALID-LINK--
-
Chad's Prep. (2021). 22.3 Synthesis of Amines. YouTube. --INVALID-LINK--
-
CoLab. (2016). Regioselective 2-Amination of Polychloropyrimidines. CoLab. --INVALID-LINK--
-
Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. --INVALID-LINK--
References
- 1. This compound | 733039-20-8 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Welcome to the technical support center for the purification of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key pharmaceutical intermediate. Our goal is to equip you with the scientific understanding and practical solutions to achieve high purity for your downstream applications.
Troubleshooting Guide: A-Problem-and-Solution Approach
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Scenario 1: Your crude product is an oil or a waxy solid, making it difficult to handle.
-
Question: I've completed the synthesis, and after the initial work-up, my product is not a solid. How can I solidify it for further purification?
-
Answer: The oily or waxy nature of the crude product often indicates the presence of residual solvents or low-melting impurities. Here’s a systematic approach to address this:
-
Residual Solvents: Ensure that all solvents from the reaction and work-up (e.g., dioxane, ethyl acetate, or ethanol) have been thoroughly removed.[1][2] Use a rotary evaporator followed by drying under high vacuum. Gentle heating (e.g., 30-40°C) during vacuum drying can be effective, but be cautious as excessive heat can lead to degradation.
-
Trituration: This technique can be highly effective for inducing crystallization. Add a non-polar solvent in which the desired product is poorly soluble, but the impurities are more soluble (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate). Stir the mixture vigorously. The product should precipitate as a solid, which can then be collected by filtration.
-
Impurity Removal: If the product remains oily, it's likely due to a significant amount of impurities. In this case, proceeding directly to column chromatography is often the best strategy. The silica gel will help to separate the desired product from the impurities that are preventing its solidification.
-
Scenario 2: Thin Layer Chromatography (TLC) of your crude product shows multiple spots.
-
Question: My TLC plate (e.g., in 20% ethyl acetate in hexanes) shows the main product spot, but also a spot at a higher Rf and one or more spots at a lower Rf. What are these and how do I get rid of them?
-
Answer: This is a common observation. Let's break down the likely identities of these spots and the strategy for their removal.
-
Higher Rf Spot: This is typically the less polar starting material, 5-bromo-2,4-dichloropyrimidine .[3][4][5] Its presence indicates an incomplete reaction.
-
Solution: Column chromatography is the most effective method for removing this impurity. A gradient elution, starting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) will allow the 5-bromo-2,4-dichloropyrimidine to elute first, followed by your desired product as you gradually increase the polarity.
-
-
Lower Rf Spot(s): These are generally more polar than your desired product. A likely candidate is the di-substituted byproduct, 2,4-bis(cyclopentylamino)-5-bromopyrimidine , where cyclopentylamine has reacted at both chlorine positions. Other polar impurities could include baseline material or degradation products.
-
Solution: Again, column chromatography is the preferred method. The more polar di-substituted byproduct will have a stronger affinity for the silica gel and will elute after your desired product. Careful fraction collection is key to obtaining a pure sample of your mono-substituted product.
-
-
Scenario 3: During column chromatography, the product and an impurity are co-eluting.
-
Question: I'm running a column, but I can't get a clean separation between my product and an impurity with a very similar Rf value. What can I do to improve the separation?
-
Answer: Co-elution is a frequent challenge in chromatography. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Reduce Solvent Strength: Use a less polar mobile phase. This will increase the retention time of all compounds on the column and can enhance the separation between closely eluting spots. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 15% or even 10%.
-
Try a Different Solvent System: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. Consider trying a system with a different solvent class, such as dichloromethane in hexanes.
-
-
Improve Column Efficiency:
-
Use a Longer Column: A longer column provides more surface area for interaction, which can lead to better separation of closely eluting compounds.
-
Finer Silica Gel: Using silica gel with a smaller particle size can increase the efficiency of the separation.
-
-
Dry Loading: If you are wet-loading your sample, consider switching to a dry-loading technique. This involves pre-adsorbing your crude product onto a small amount of silica gel and then carefully adding this to the top of your column. This can lead to a more uniform application of the sample and sharper bands.
-
Scenario 4: You are attempting recrystallization, but the product "oils out" instead of forming crystals.
-
Question: I've dissolved my product in a hot solvent for recrystallization, but upon cooling, it forms an oil at the bottom of the flask. What's going wrong?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to a high concentration of impurities, which can depress the melting point of your product.
-
Add More Solvent: The solution may be too concentrated. Reheat the mixture to dissolve the oil, and then add a small amount of additional hot solvent. Cool the solution slowly.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
-
Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. For this compound, recrystallization from acetonitrile has been reported to yield high purity product.[6] You could also try mixtures such as ethanol/water or isopropanol/water.
-
Pre-purification: If oiling out persists, it is a strong indication that the material is too impure for recrystallization to be effective. In this case, purify the material by column chromatography first, and then recrystallize the resulting solid.
-
Scenario 5: Your ¹H NMR spectrum shows unexpected peaks.
-
Question: I've purified my product, but the ¹H NMR spectrum has some extra signals I can't identify. What could they be?
-
Answer: Interpreting unexpected NMR peaks requires a systematic approach. Here are some common possibilities:
-
Singlet around 8.7 ppm: This is characteristic of the starting material, 5-bromo-2,4-dichloropyrimidine .[3][4][5] If this peak is present, your purification was incomplete.
-
Broad singlet or multiplet in the amine region: The NH proton of your product should appear as a doublet. If you see additional broad signals, it could be due to the presence of the di-substituted byproduct , which would have two distinct NH protons.
-
Residual Solvents: Common solvents from purification can appear in your NMR spectrum. For example, ethyl acetate will show a quartet around 4.1 ppm and a triplet around 1.2 ppm. Dichloromethane appears as a singlet around 5.3 ppm in CDCl₃. Consult a reference table for common NMR solvent impurities.
-
Grease: If you see broad, ill-defined peaks, especially around 0.8-1.5 ppm, this could be from silicone grease used on ground glass joints.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying this compound on a laboratory scale?
A1: For laboratory-scale purification (milligrams to several grams), flash column chromatography on silica gel is the most versatile and effective method.[2] It allows for the efficient removal of both less polar (e.g., 5-bromo-2,4-dichloropyrimidine) and more polar (e.g., 2,4-bis(cyclopentylamino)-5-bromopyrimidine) impurities in a single step. For larger scale purification, recrystallization is often preferred for its scalability.[6]
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of ethyl acetate and hexanes .[2] Begin with a low polarity mixture, such as 10-15% ethyl acetate in hexanes, and gradually increase the polarity. The desired product typically has an Rf value of 0.3-0.5 in a suitable mobile phase for column chromatography.
Q3: My purified product is a white solid, but it has a broad melting point range. What does this indicate?
A3: A broad melting point range is a classic indicator of the presence of impurities. Even small amounts of impurities can disrupt the crystal lattice of a solid, leading to a depression and broadening of its melting point. Further purification by recrystallization or another round of column chromatography is recommended to obtain a sharp melting point.
Q4: Can I use acid-base extraction to purify my product?
A4: While the cyclopentylamino group is basic, acid-base extraction is generally not the preferred method for primary purification of this compound. The pyrimidine ring nitrogens are also weakly basic and can be protonated. More importantly, this technique will not effectively remove neutral impurities like the starting material (5-bromo-2,4-dichloropyrimidine) or the di-substituted byproduct. However, an acidic wash during the initial work-up can help to remove any unreacted cyclopentylamine.
Q5: Are there any known degradation pathways for this compound that I should be aware of during purification?
A5: Halogenated pyrimidines can be susceptible to nucleophilic substitution, especially at elevated temperatures.[7] Prolonged heating in the presence of nucleophilic solvents (e.g., methanol, ethanol) could potentially lead to the formation of alkoxy-substituted byproducts. Therefore, it is advisable to use the lowest effective temperatures during solvent removal and to avoid unnecessarily long reaction or purification times at high temperatures.
Data Presentation and Experimental Protocols
Table 1: Common Impurities and their Chromatographic Behavior
| Compound | Structure | Expected Rf Relative to Product | Notes |
| 5-Bromo-2,4-dichloropyrimidine | Higher | Less polar starting material. | |
| This compound | 1.0 (Reference) | Desired Product | |
| 2,4-bis(cyclopentylamino)-5-bromopyrimidine | Lower | More polar di-substituted byproduct. |
Protocol 1: Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:
-
5% Ethyl Acetate in Hexanes (2 column volumes)
-
Gradient to 20% Ethyl Acetate in Hexanes (over 10 column volumes)
-
Hold at 20% Ethyl Acetate in Hexanes until the product has fully eluted.
-
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot and insoluble when cold. Acetonitrile is a good starting point.[6]
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove any residual solvent.
Visualizations
Purification Workflow
Caption: Decision workflow for purification of the target compound.
Potential Impurities in Synthesis
Caption: Common impurities from the synthesis of the target compound.
References
- 1. This compound | 733039-20-8 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 5-Bromo-2,4-dichloropyrimidine | C4HBrCl2N2 | CID 289973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-2,4-dichloropyrimidine(36082-50-5) 1H NMR spectrum [chemicalbook.com]
- 5. 36082-50-5|5-Bromo-2,4-dichloropyrimidine|BLD Pharm [bldpharm.com]
- 6. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 7. veeprho.com [veeprho.com]
preventing debromination of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Welcome to the technical support center for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This critical intermediate, a cornerstone in the synthesis of CDK4/6 inhibitors like Palbociclib, is valued for its specific reactivity.[1] However, its utility is often challenged by an undesired side reaction: debromination. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you mitigate this issue, ensuring higher yields and product purity in your research.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem?
A1: Debromination is an undesired side reaction where the bromine atom at the C5 position of the pyrimidine ring is replaced by a hydrogen atom.[2][3] This leads to the formation of 2-chloro-N-cyclopentylpyrimidin-4-amine as a major byproduct. This side reaction is problematic for two primary reasons:
-
Reduced Yield: The formation of the debrominated byproduct directly consumes your starting material, leading to a lower yield of the desired final product.
-
Purification Challenges: The debrominated impurity has similar polarity and physical properties to the starting material and, often, the desired product, making its removal by standard chromatographic or crystallization techniques difficult and time-consuming.
Q2: What are the primary causes of debromination during my experiments?
A2: Debromination of this compound can be triggered by several factors, primarily related to the reaction conditions. The most common mechanisms include:
-
Palladium-Catalyzed Hydrodehalogenation: This is the most frequent cause, especially during cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). It occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[4][5] This Pd-H intermediate can then undergo reductive elimination with the pyrimidine ring to yield the debrominated product instead of the desired cross-coupled product.[5][6] Sources of the hydride can include solvents (like alcohols or DMF), bases (especially amine bases), or even trace amounts of water.[2][4]
-
Reductive Debromination: The C-Br bond can be cleaved by reducing agents.[7][8] This can be intentional in some synthetic routes but is often an unwanted side reaction if reducing agents or hydride sources are present as impurities or are part of the reaction conditions (e.g., certain bases or solvents).[9][10]
-
Base-Induced Debromination: While less common for aryl bromides without strong activation, strong bases under harsh conditions (e.g., high temperatures) can potentially promote elimination or other pathways leading to bromine loss, sometimes involving pyridyne-like intermediates in heteroaromatic systems.[11][12]
-
Photolytic Cleavage: Some aryl halides are sensitive to light. Exposure to UV or even strong visible light can induce homolytic cleavage of the C-Br bond, forming a radical species that can then abstract a hydrogen atom from the solvent or other reagents to form the debrominated product.[9][13][14]
Q3: How can I confirm that debromination is occurring in my reaction mixture?
A3: Identifying the presence of the debrominated byproduct is crucial for troubleshooting. Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): The debrominated product will typically appear as a new, often less polar, spot compared to the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe a peak with a mass corresponding to the debrominated compound (C9H12ClN3, [M+H]+ ≈ 198.08). This can be compared to the mass of your starting material (C9H11BrClN3, [M+H]+ ≈ 276.00).[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic singlet for the C6-H proton adjacent to the bromine and the appearance of a new signal in the aromatic region can indicate debromination.
Troubleshooting Guide: Mitigating Debromination in Cross-Coupling Reactions
Debromination is most prevalent during palladium-catalyzed cross-coupling reactions. The following table outlines common issues and actionable solutions to suppress this side reaction.
| Issue/Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| High levels of debromination (>10%) in Suzuki, Heck, or Sonogashira coupling. | 1. Catalyst/Ligand System: Highly active catalysts or small, electron-poor ligands can accelerate the formation of Pd-H species. 2. Hydride Source: Solvents (alcohols, DMF), bases (amines, alkoxides), or water acting as hydride donors.[2] 3. High Temperature: Increased temperature can favor the debromination pathway.[2] | 1. Optimize Catalyst & Ligand: • Switch to Bulky Ligands: Use sterically hindered, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands promote the desired reductive elimination step over the competing hydrodehalogenation.[4] • Consider NHC Ligands: N-Heterocyclic Carbene (NHC) ligands can also offer stability and selectivity. 2. Select Anhydrous, Aprotic Solvents: • Recommended: Toluene, Dioxane, THF. These are less likely to act as hydride sources.[4][17] • Avoid: Alcohols (MeOH, EtOH, iPrOH) and be cautious with DMF or acetonitrile, which can be hydride sources under certain conditions.[2] 3. Choose a Weaker, Non-Hydridic Base: • Recommended: K₃PO₄, Cs₂CO₃, K₂CO₃. These inorganic bases are less likely to generate hydride species.[2][4] • Avoid: Amine bases (Et₃N, DIPEA) or strong alkoxides if debromination is observed.[2] 4. Reduce Reaction Temperature: • Attempt the reaction at the lowest temperature that allows for efficient coupling. Microwave irradiation can sometimes achieve this by reducing reaction times at lower bulk temperatures.[2][17][18] |
| Debromination occurs during workup or purification. | 1. Acidic/Basic Conditions: Unstable under strongly acidic or basic aqueous conditions during extraction. 2. Light Exposure: The compound may have some sensitivity to UV light. | 1. Use Mild Workup Procedures: • Neutralize the reaction mixture carefully. Use saturated NaHCO₃ or NH₄Cl solutions instead of strong acids/bases. 2. Protect from Light: • Wrap the reaction flask and purification apparatus (e.g., chromatography column) in aluminum foil to prevent potential photolytic degradation.[19] |
| Reaction is sluggish, leading to prolonged heating and increased debromination. | 1. Inefficient Catalyst Activation: The precatalyst may not be efficiently generating the active Pd(0) species. 2. Poor Substrate Solubility. | 1. Use a Pre-catalyst: Employ a modern palladium pre-catalyst that readily forms the active catalytic species. 2. Ensure Homogeneity: Choose a solvent system where all reactants are well-dissolved at the reaction temperature to ensure efficient kinetics for the desired coupling over the side reaction. |
Visualizing the Problem: The Debromination Pathway
The following diagram illustrates the competing pathways in a palladium-catalyzed reaction, highlighting how the undesired debromination occurs.
Caption: Competing catalytic cycles: desired cross-coupling vs. undesired debromination.
Experimental Protocol: Suzuki Coupling with Minimized Debromination
This protocol for coupling this compound with a generic arylboronic acid incorporates best practices to suppress debromination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
SPhos (4 mol%)
-
Pd₂(dba)₃ (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)
-
Toluene and Water (e.g., 10:1 v/v), degassed
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the pyrimidine starting material, arylboronic acid, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).
-
Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of toluene. Add this catalyst solution to the Schlenk flask.[4]
-
Solvent Addition: Add the degassed toluene and water to the flask.
-
Degassing: Further degas the entire reaction mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can degrade the catalyst.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The lower temperature is preferable to start.
-
Monitoring: Monitor the reaction progress by LC-MS. Look for the consumption of starting material and the formation of the desired product mass, while checking for the mass of the debrominated byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
If debromination is still observed, follow this logical troubleshooting workflow.
Caption: A stepwise guide to troubleshooting unwanted debromination.
References
- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 7. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 11. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. datapdf.com [datapdf.com]
- 14. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | 733039-20-8 [chemicalbook.com]
- 16. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Palladium-catalyzed direct arylation of heteroaromatic compounds: improved conditions utilizing controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Welcome to the technical support center for the HPLC analysis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development, troubleshooting, and frequently asked questions. Our approach is grounded in fundamental chromatographic principles to empower you with the expertise to develop and validate a robust analytical method for this critical pharmaceutical intermediate.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method begins with a thorough understanding of the analyte. This compound is a halogenated pyrimidine derivative with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrClN₃ | [1] |
| Molecular Weight | 276.56 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in DMSO | [1][3] |
| Predicted pKa | 1.22 ± 0.10 | [4][5] |
| Storage | 2-8°C, protected from light, under inert atmosphere | [4][5] |
The presence of the amine group and nitrogen-containing pyrimidine ring suggests the molecule is basic, with a predicted pKa of 1.22.[4][5] This low pKa indicates that the amine is a weak base and will be protonated in acidic mobile phases. The pyrimidine ring contains chromophores that will allow for UV detection. Studies on similar pyrimidine derivatives suggest a maximum absorbance wavelength (λmax) in the range of 270-280 nm.[6]
HPLC Method Development Strategy
Our goal is to develop a reversed-phase HPLC method that provides good peak shape, resolution, and sensitivity for this compound. The following workflow outlines a systematic approach to method development.
Caption: A systematic workflow for HPLC method development.
Initial Parameter Selection
-
Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and a good starting point for this moderately non-polar compound. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance of efficiency and backpressure.
-
Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN often provides better peak shape for basic compounds. A starting gradient of 10-90% organic modifier in water will allow for a broad survey of the required elution strength.
-
Mobile Phase pH: Given the basic nature of the analyte (pKa ≈ 1.22), an acidic mobile phase is crucial to ensure the amine is protonated and to minimize peak tailing from interactions with residual silanols on the silica support. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phase components is a standard practice.
-
Detection Wavelength: Based on the UV absorbance of similar pyrimidine derivatives, a starting wavelength of 275 nm is recommended.[6] A diode array detector (DAD) or photodiode array (PDA) detector can be used to scan a range of wavelengths (e.g., 200-400 nm) during initial runs to determine the optimal λmax.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
-
Column Temperature: Maintaining a constant column temperature, for instance, 30-40°C, will ensure reproducible retention times.
Sample Preparation
The analyte is reported to be soluble in DMSO.[1][3] However, DMSO can interfere with chromatography and has a strong UV absorbance at lower wavelengths. Therefore, it is best to dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water. If DMSO must be used, keep the concentration as low as possible.
A Starting Protocol
The following table outlines a robust starting point for your method development.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 90% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Troubleshooting Guide
This section addresses common issues you may encounter during method development and analysis in a question-and-answer format.
Caption: A decision tree for troubleshooting common HPLC issues.
Q1: My peak is tailing significantly. What should I do?
-
Answer: Peak tailing for a basic compound like this is often due to secondary interactions with the silica backbone of the stationary phase.
-
Check Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2-3) to keep the amine group protonated. A consistent 0.1% concentration of an acid like TFA or formic acid in both mobile phase components is critical.
-
Consider a Different Column: If tailing persists, try a column with high-purity silica and advanced end-capping to minimize exposed silanol groups.
-
Ion-Pairing Reagents: While more complex, using an ion-pairing reagent can sometimes improve peak shape for basic analytes.[7]
-
Q2: My retention time is drifting from one injection to the next. Why?
-
Answer: Retention time instability is usually a sign of an unequilibrated system or changes in the mobile phase.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition will cause retention time shifts.
-
Temperature Fluctuations: Check that the column oven is maintaining a stable temperature.
-
Q3: I am seeing very low sensitivity or no peak at all. What are the possible causes?
-
Answer: This could be an issue with the sample, the instrument, or the method parameters.
-
Sample Integrity: Verify the concentration and stability of your sample. This compound should be stored under recommended conditions to prevent degradation.[4]
-
Detector Wavelength: Confirm that the detector is set to the optimal wavelength. Use a DAD/PDA to check the UV spectrum of your analyte.
-
Injection Issues: Ensure the autosampler is functioning correctly and injecting the programmed volume.
-
Q4: I have an impurity peak that is not well-resolved from my main peak. How can I improve the resolution?
-
Answer: Improving resolution often involves adjusting the mobile phase composition or the gradient.
-
Gradient Optimization: Make the gradient shallower around the elution time of your analyte. This will increase the separation between closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa. This can alter the elution order and improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical system suitability test for this method?
-
Answer: A system suitability test ensures your HPLC system is performing correctly. For this analysis, a typical system suitability test would include:
-
Tailing Factor: The tailing factor for the main peak should be less than 2.0.
-
Theoretical Plates: The number of theoretical plates should be greater than 2000.
-
Reproducibility: The relative standard deviation (RSD) of the peak area and retention time for six replicate injections should be less than 2.0%.
-
Q2: How should I validate this HPLC method?
-
Answer: Method validation should be performed according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The method should be linear over a range of concentrations.[6]
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be determined.[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters.
-
Q3: Can I use a mass spectrometer (MS) as a detector for this compound?
-
Answer: Yes, a mass spectrometer would be an excellent detector for this compound, especially for impurity profiling and confirmation of identity. The nitrogen atoms in the molecule can be readily protonated, making it suitable for positive ion electrospray ionization (ESI+). The presence of bromine and chlorine will also give a characteristic isotopic pattern, aiding in peak identification.
References
- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 2. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 733039-20-8 | Sun-shinechem [sun-shinechem.com]
- 4. This compound CAS 733039-20-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound | 733039-20-8 [amp.chemicalbook.com]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges in the Production of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Welcome to the technical support guide for the synthesis and scale-up of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS 733039-20-8). This molecule is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor for CDK4/6 inhibitors used in oncology.[1][2] While the bench-scale synthesis appears straightforward, its transition to pilot and manufacturing scales introduces significant challenges that can impact yield, purity, and operational safety.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our partners in drug development. We will delve into the underlying chemical principles to not only solve immediate problems but also to empower your team to anticipate and mitigate future scale-up issues.
Core Synthesis Overview
The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2,4-dichloropyrimidine and cyclopentylamine.[2][3] The C4 chlorine is significantly more activated towards nucleophilic attack than the C2 chlorine, providing the desired regioselectivity.
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate in medicinal chemistry, particularly in the development of CDK4/6 inhibitors for cancer therapy.[1][2] We will explore the structural elucidation of this molecule through detailed spectral interpretation, supported by comparative data and established NMR principles. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization of novel compounds.
The Critical Role of NMR in Pharmaceutical Synthesis
In the synthesis of pharmacologically active molecules, unambiguous structural verification is paramount. NMR spectroscopy stands as a primary analytical technique, offering detailed information about the molecular structure, connectivity, and chemical environment of atoms. For a molecule like this compound, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide for spectral assignments.
References
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Analogs
For Immediate Release to the Drug Discovery Community
In the intricate world of kinase inhibitor design, the pyrimidine scaffold stands as a cornerstone, offering a versatile framework for targeting a multitude of kinases implicated in diseases ranging from cancer to inflammatory disorders.[1][2] This guide, intended for researchers, medicinal chemists, and drug development professionals, delves into the nuanced structure-activity relationships (SAR) of a specific and promising chemical series: 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and its analogs. As an intermediate in the synthesis of potent cyclin-dependent kinase 4 (CDK4) inhibitors, understanding the SAR of this scaffold is paramount for the rational design of next-generation therapeutics for cell proliferative disorders.[3][4]
This publication will provide a comprehensive comparison of analog performance, supported by experimental data and detailed protocols, to empower researchers in their quest for more potent and selective kinase inhibitors. We will explore the critical roles of the substituents at the C2, C4, and C5 positions of the pyrimidine ring, elucidating how subtle molecular modifications can profoundly impact biological activity.
The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The 2,4-diaminopyrimidine core is a well-established pharmacophore that expertly mimics the adenine hinge-binding motif of ATP, enabling competitive inhibition of a wide array of kinases.[5][6] The two nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the active site. The substituents at the C2, C4, and C5 positions then project into distinct pockets of the ATP-binding site, and their chemical nature dictates the inhibitor's potency and selectivity.
Below is a logical workflow for the synthesis and evaluation of novel analogs based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. mdpi.com [mdpi.com]
- 6. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Determination of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Introduction
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors for oncology applications. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final drug substance. Even trace-level impurities can lead to the formation of undesirable side products, potentially altering the pharmacological and toxicological profile of the active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for the robust purity determination of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Understanding the Analyte and Potential Impurities
A thorough understanding of the analyte's synthesis route is paramount for identifying potential impurities. This compound is typically synthesized by the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.
This synthetic pathway suggests the presence of the following potential process-related impurities:
-
Impurity A: 5-bromo-2,4-dichloropyrimidine (Starting Material)
-
Impurity B: 5-bromo-4-chloro-N-cyclopentylpyrimidin-2-amine (Isomeric Impurity)
-
Impurity C: Unidentified degradation products
The analytical methods chosen must be able to resolve the main compound from these potential impurities and quantify them accurately.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for purity determination of non-volatile and thermally stable organic molecules like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in pharmaceutical analysis.
Causality Behind Experimental Choices
The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation. A C18 column is a good starting point due to its hydrophobicity, which will provide good retention for the moderately polar analyte. A gradient elution with acetonitrile and water is chosen to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The addition of a small amount of acid, like formic acid, helps to sharpen peaks by minimizing silanol interactions with the basic amine functional groups. The detection wavelength is selected based on the UV absorbance maximum of the pyrimidine ring system.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Data Presentation: Expected Chromatographic Performance
| Compound | Expected Retention Time (min) | Resolution (Rs) from Main Peak |
| Impurity A (Starting Material) | ~5 | > 2.0 |
| This compound | ~15 | - |
| Impurity B (Isomer) | ~13 | > 1.5 |
Note: These are predicted values and will require experimental verification.
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While the main analyte, this compound, has a relatively high boiling point, GC-MS can be particularly useful for detecting volatile impurities and for providing structural confirmation through mass fragmentation patterns.
Causality Behind Experimental Choices
A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen for its versatility and ability to separate a wide range of compounds. A temperature gradient program is essential to elute compounds with different boiling points. Electron ionization (EI) is used to generate reproducible fragmentation patterns for library matching and structural elucidation. The characteristic isotopic patterns of bromine (79Br/81Br in a ~1:1 ratio) and chlorine (35Cl/37Cl in a ~3:1 ratio) in the mass spectrum provide a unique signature for halogenated compounds.
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-400
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: Expected Mass Spectral Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 275/277/279 | [M-Cl]+, [M-Br]+, [M-cyclopentyl]+, pyrimidine ring fragments |
| Impurity A | 226/228/230 | [M-Cl]+ |
| Impurity B | 275/277/279 | [M-Cl]+, [M-Br]+, [M-cyclopentyl]+ |
Note: The presence of isotopic peaks for bromine and chlorine will be characteristic.
Caption: Workflow for GC-MS purity and impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[1][2] This is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Causality Behind Experimental Choices
¹H NMR is chosen due to its high sensitivity and the presence of distinct proton signals in the analyte's structure. A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is crucial for accuracy. Maleic acid is a suitable choice as its vinylic protons appear in a region of the spectrum that is typically free of other signals. A deuterated solvent that dissolves both the analyte and the internal standard is required. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is critical for accurate integration and quantification.
Experimental Protocol: qNMR Method
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid (certified reference material)
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 10 mg of maleic acid internal standard into the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d6, cap the tube, and vortex until both the sample and standard are fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): 30 seconds (at least 5 times the longest T1 of the signals of interest).
-
Number of Scans: 16
-
Spectral Width: Appropriate for observing all relevant signals.
-
Data Presentation: Expected NMR Data and Purity Calculation
Expected ¹H NMR Chemical Shifts (in DMSO-d6):
-
This compound:
-
~8.2 ppm (s, 1H, pyrimidine H-6)
-
~7.4 ppm (d, 1H, NH)
-
~4.3 ppm (m, 1H, cyclopentyl CH)
-
~1.5-2.0 ppm (m, 8H, cyclopentyl CH₂)
-
-
Maleic Acid (Internal Standard):
-
~6.3 ppm (s, 2H, vinylic protons)
-
Purity Calculation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Caption: Workflow for absolute purity determination by qNMR.
Comparison of Analytical Methods
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Nuclear spin resonance in a magnetic field, providing quantitative information based on signal intensity. |
| Primary Application | Quantitative purity and impurity profiling. | Identification of volatile impurities and structural confirmation. | Absolute purity determination without a specific reference standard. |
| Selectivity | High selectivity for isomers and closely related compounds. | High, especially with mass spectrometric detection. | High, based on unique chemical shifts of protons. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (mg level). |
| Quantification | Relative (requires a reference standard of the analyte for accurate quantification). | Semi-quantitative without specific standards; quantitative with standards. | Absolute (primary method).[3] |
| Sample Throughput | High. | Moderate. | Low to moderate. |
| Advantages | Robust, reproducible, widely applicable, excellent for resolving isomers. | Provides structural information, highly sensitive for volatile compounds. | Absolute quantification, non-destructive, provides structural information. |
| Disadvantages | Requires a reference standard for the main compound, may not detect non-chromophoric impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires a more expensive instrument, longer acquisition times for high precision. |
Method Validation: Ensuring Trustworthiness
Regardless of the chosen method, validation is a mandatory step to ensure the reliability of the results. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by resolving the main peak from all potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion and Recommendations
For the comprehensive purity determination of this compound, a multi-faceted approach is recommended.
-
RP-HPLC should be the primary method for routine quality control, offering a robust and high-throughput solution for quantifying the main component and its process-related impurities. Its ability to separate the key isomeric impurity is a significant advantage.
-
GC-MS serves as an excellent orthogonal technique for confirming the identity of the main compound and for the detection and identification of any unexpected volatile impurities that may not be observed by HPLC.
-
qNMR is the recommended method for the absolute purity assignment of a reference standard of this compound. This well-characterized standard can then be used for the accurate quantification in the routine HPLC method.
By employing these complementary analytical techniques and adhering to rigorous validation protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
Illuminating the Structural Landscape of a Key Pharmaceutical Intermediate: A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed analysis of the structural characteristics of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a critical intermediate in the synthesis of advanced pharmaceuticals, particularly cyclin-dependent kinase (CDK) inhibitors.[1][2] While the complete, publicly accessible crystal structure data for this specific compound remains elusive, this guide synthesizes available structural information, details its synthesis, and provides a comparative analysis with structurally related CDK inhibitors for which crystallographic data are available.
Introduction: The Significance of a Versatile Pyrimidine Scaffold
This compound is a halogenated pyrimidine derivative with the molecular formula C₉H₁₁BrClN₃.[3][4] Its molecular structure, featuring a pyrimidine core variously substituted with bromo, chloro, and cyclopentylamine groups, makes it a highly versatile building block in medicinal chemistry.[1][3] This compound is a known intermediate in the preparation of potent CDK4 and CDK6 inhibitors, such as Palbociclib, which are instrumental in the treatment of certain types of cancer by arresting the cell cycle.[1] Understanding the three-dimensional arrangement of atoms in this molecule is paramount for rational drug design and the optimization of its synthetic routes.
Experimental Protocols: Synthesis and Crystallization
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is a validated method for its preparation.
Synthesis of this compound
Materials:
-
5-Bromo-2,4-dichloropyrimidine
-
Cyclopentylamine
-
1,4-Dioxane
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-Bromo-2,4-dichloropyrimidine (1.0 equivalent) in 1,4-dioxane at room temperature.
-
To this solution, add cyclopentylamine (1.2 equivalents).
-
Stir the reaction mixture continuously for 6 hours at room temperature.
-
Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound as a light yellow solid.[5][6]
This straightforward and high-yielding protocol provides the target compound in sufficient purity for subsequent applications or for crystallization experiments.[5][6]
Crystallization
X-ray Crystallographic Analysis: Unveiling the Molecular Architecture
Although the full crystallographic data (CIF file) for this compound is not deposited in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC), some structural details have been alluded to in the literature based on single-crystal X-ray diffraction analysis. These include the near planarity of the pyrimidine ring and the presence of intermolecular hydrogen bonds.
The planarity of the pyrimidine core is a common feature in this class of compounds and is crucial for its interaction with the target protein. Hydrogen bonding plays a significant role in the crystal packing and can influence the physicochemical properties of the solid-state material, such as solubility and stability.
Comparative Structural Analysis: Insights from Related CDK Inhibitors
To provide a comprehensive understanding of the structural features of this compound, a comparison with the crystal structures of other pyrimidine-based CDK inhibitors is highly instructive. These comparisons can reveal common binding motifs and the structural basis for selectivity.
Key Structural Features of Pyrimidine-Based CDK Inhibitors
Crystal structures of various CDK inhibitors reveal that the pyrimidine core often serves as a scaffold for positioning key pharmacophoric groups into the ATP-binding pocket of the kinase. Common interaction patterns include hydrogen bonds between the pyrimidine nitrogen atoms and the hinge region of the kinase.
Table 1: Comparison of Structural Features of Pyrimidine-Based CDK Inhibitors
| Feature | This compound (Inferred) | 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines[5] | 4-(Pyrazol-4-yl)-pyrimidines[7] |
| Core Scaffold | Pyrimidine | Pyrimidine | Pyrimidine |
| Key Interactions | Likely hydrogen bonding via pyrimidine nitrogens | Hydrogen bonding with the kinase hinge region | Hydrogen bonding with the kinase hinge region |
| Substituent at C2 | Chloro | Phenylamino group | Varies |
| Substituent at C4 | Cyclopentylamino | Thiazol-5-yl group | Pyrazol-4-yl group |
| Substituent at C5 | Bromo | Can be substituted (e.g., with cyano group) | Varies |
| Overall Conformation | Expected to be relatively planar | The two rings of the inhibitor are not coplanar | Planar pyrazole and pyrimidine rings |
The cyclopentyl group at the N4 position of the target molecule is expected to occupy a hydrophobic pocket within the CDK binding site, a common feature observed in many kinase inhibitors. The bromine atom at the C5 position can be involved in halogen bonding or can be used as a handle for further chemical modification. The chlorine atom at the C2 position is a key reactive site for the subsequent coupling reactions in the synthesis of the final active pharmaceutical ingredient.
Visualizing the Workflow and Molecular Logic
To better illustrate the experimental and logical flow, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship for comparative structural analysis.
Conclusion and Future Perspectives
This compound stands as a cornerstone intermediate for the synthesis of targeted cancer therapeutics. While a detailed public record of its own crystal structure is pending, a comprehensive understanding can be constructed through the analysis of its synthesis and by drawing parallels with structurally analogous CDK inhibitors. The insights gleaned from such comparisons are invaluable for the continued design and development of next-generation kinase inhibitors. The future public release of the crystal structure of the title compound would be a significant contribution to the field, allowing for more precise structure-based drug design and a deeper understanding of its solid-state properties.
References
- 1. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 2. This compound | 733039-20-8 [chemicalbook.com]
- 3. Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Introduction: The Significance of the Pyrimidine Scaffold in Kinase Inhibitor Discovery
The compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine serves as a crucial intermediate in the synthesis of a class of potent therapeutic agents.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, particularly as selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] These kinases are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers.[3] The pyrimidine core of this scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, making it a privileged structure for designing targeted inhibitors.
This guide provides a comparative analysis of essential in vitro assays for the validation of novel compounds derived from this scaffold. As drug development professionals, our goal is not merely to generate data, but to build a robust, self-validating evidence package that logically supports a compound's mechanism of action (MoA) and its potential for clinical translation. We will explore the causality behind experimental choices, delve into detailed protocols, and establish a framework for rigorous assay validation grounded in authoritative guidelines.
The Target Landscape: From Biochemical Potency to Cellular Efficacy
The primary objective when characterizing a new kinase inhibitor is to build a logical chain of evidence. This chain begins with direct, biochemical confirmation of target interaction and progressively moves to more complex, physiologically relevant cellular systems. A comprehensive validation package should answer three fundamental questions:
-
Does the compound bind to its intended target?
-
Does this binding event translate into functional inhibition of the kinase's catalytic activity?
-
Does this functional inhibition lead to the desired downstream biological effect in a cellular context?
To address these questions, we will compare and contrast a suite of biochemical and cell-based assays, each providing a unique piece of the puzzle. Our hypothetical test article, "Compound-X," is a derivative of the this compound scaffold, designed as a CDK4/6 inhibitor. We will compare its performance against Palbociclib, a well-established, FDA-approved CDK4/6 inhibitor that shares a similar structural heritage.
Comparative Guide to Primary In Vitro Assays
Biochemical Assays: Quantifying Direct Enzyme Inhibition
Biochemical assays are the first step, designed to measure the direct interaction between the inhibitor and the purified kinase enzyme.[4] They are essential for determining intrinsic potency (e.g., IC50) in a controlled, cell-free environment.
-
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.[5] Lower kinase activity results in more ATP, which is converted by luciferase into a luminescent signal. The IC50 is determined by measuring the concentration-dependent decrease in ATP consumption.
-
Causality: This is a direct, robust method for assessing the functional consequence of inhibitor binding—the inhibition of phosphotransferase activity.[6] Its high signal-to-background ratio and sensitivity make it a workhorse for primary screening and potency determination.
-
Experimental Protocol: Kinase-Glo® Assay
-
Reagent Preparation: Prepare kinase reaction buffer, recombinant CDK4/Cyclin D1 enzyme, and the appropriate substrate (e.g., a retinoblastoma (Rb) protein fragment).
-
Compound Plating: Serially dilute Compound-X and Palbociclib in DMSO and dispense into a 384-well plate.[7] Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction.[7][8] Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Signal Detection: Add Kinase-Glo® reagent, which stops the kinase reaction and initiates the luminescence reaction.
-
Readout: Measure luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls and fit to a four-parameter logistic curve to determine the IC50 value.
-
-
Principle: Considered the "gold standard," this assay directly measures the incorporation of a radiolabeled phosphate ([³³P]) from ATP onto a substrate.[4] The phosphorylated substrate is captured on a filter, and the radioactivity is quantified by scintillation counting.
-
Causality: This method provides the most direct and unambiguous measure of catalytic activity, as it detects the true product without reliance on coupling enzymes or modified substrates.[4] It is invaluable for validating results from other assay formats.
-
Workflow Diagram: Biochemical Assay Cascade
Caption: Workflow for biochemical IC50 determination.
Cell-Based Assays: Assessing Target Engagement and Cellular Potency
While biochemical assays confirm direct inhibition, they don't account for cellular factors like membrane permeability, efflux pumps, or intracellular ATP concentrations.[9] Cell-based assays are therefore critical for validating that a compound can reach its target in a living cell and exert its intended effect.
-
Principle: The NanoBRET™ Target Engagement (TE) assay measures compound binding at a target protein within intact cells.[10] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor).[11][12] A test compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[10][11]
-
Causality: This is a crucial mechanistic assay. It directly confirms that the compound engages the target kinase inside a living cell, providing a quantitative measure of intracellular affinity.[13] This bridges the gap between biochemical potency and cellular function.
-
Experimental Protocol: NanoBRET™ CDK4 Target Engagement
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a CDK4-NanoLuc® fusion protein.[14] Incubate for 24 hours to allow for protein expression.[11]
-
Cell Plating: Harvest and resuspend the transfected cells and plate them into a 384-well white assay plate.[14]
-
Compound and Tracer Addition: Add serially diluted Compound-X or Palbociclib to the cells, followed immediately by the CDK4 NanoBRET™ tracer.
-
Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the binding to reach equilibrium.[14]
-
Signal Detection: Add the Nano-Glo® substrate with an extracellular inhibitor (to block signal from any lysed cells).[11]
-
Readout: Immediately read the plate on a luminometer capable of simultaneously measuring donor (450 nm) and acceptor (610 nm) emission.[14]
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the intracellular IC50.
-
-
Principle: This assay measures the functional consequence of kinase inhibition in cells by quantifying the phosphorylation of a known downstream substrate.[15][16] For CDK4/6, a key substrate is the Rb protein. Inhibition of CDK4/6 leads to a decrease in phosphorylated Rb (pRb).
-
Causality: This assay validates the compound's mechanism of action by linking target engagement to a downstream signaling event.[9] It confirms that the observed cellular phenotype (e.g., cell cycle arrest) is a direct result of inhibiting the intended pathway.
-
Workflow Diagram: Cell-Based Assay Cascade
Caption: Integrated workflow for cell-based compound validation.
Comparative Data Summary
The performance of a novel compound must be benchmarked against a known standard. The table below presents hypothetical data for Compound-X versus the reference inhibitor, Palbociclib.
| Assay Type | Parameter | Compound-X | Palbociclib (Reference) | Interpretation |
| Biochemical | Kinase-Glo® IC50 (CDK4) | 8 nM | 11 nM | Compound-X shows slightly higher intrinsic potency against the purified enzyme. |
| Biochemical | Radiometric IC50 (CDK4) | 10 nM | 15 nM | Confirms high biochemical potency, validating the luminescence assay result. |
| Cell-Based | NanoBRET™ TE IC50 (CDK4) | 25 nM | 30 nM | Demonstrates excellent cell permeability and target engagement in a live-cell context. |
| Cell-Based | pRb Inhibition IC50 (MCF-7) | 40 nM | 55 nM | Confirms MoA; target engagement effectively inhibits downstream signaling. |
| Cell-Based | Anti-proliferative IC50 (MCF-7) | 60 nM | 80 nM | The desired phenotypic outcome (cell cycle arrest) is achieved at a relevant concentration. |
Assay Validation: A Self-Validating Framework
For any data to be trustworthy, the assays that generate it must be rigorously validated. This process ensures the method is reliable, reproducible, and fit for purpose. We will adhere to the principles outlined in the ICH Q2(R1) guidelines.[17][18][19]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. In our case, this means ensuring the signal comes from the specific kinase activity and not from off-target effects or assay artifacts.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to be precise, accurate, and linear.
-
Accuracy & Precision:
-
Accuracy: The closeness of the test results to the true value. Often determined by spike-and-recovery experiments.
-
Precision: The degree of scatter between a series of measurements. Evaluated at three levels:
-
Repeatability (Intra-assay): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay): Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).
The Z'-Factor: A Measure of Assay Quality
For high-throughput screening assays, the Z'-factor is an essential statistical parameter used to evaluate the quality and reliability of the assay.[20][21] It measures the separation between the positive and negative control signals.[22]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' < 0.5: A marginal assay; may require optimization.
-
Z' < 0: The assay is not suitable for screening.
Validation Workflow Diagram
Caption: A systematic workflow for in vitro assay validation.
Conclusion
The validation of in vitro assays for novel kinase inhibitors derived from the this compound scaffold is a multi-faceted process that demands scientific rigor and logical progression. By employing a combination of direct biochemical assays, cell-based target engagement studies, and functional downstream readouts, researchers can build a compelling, data-driven narrative for their drug candidates. Grounding this experimental cascade in a robust validation framework, compliant with international standards like ICH Q2(R1), ensures the integrity and trustworthiness of the data. This comprehensive approach not only de-risks the drug discovery process but also lays a solid foundation for subsequent preclinical and clinical development.
References
- 1. This compound | 733039-20-8 [chemicalbook.com]
- 2. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 733039-20-8 | Benchchem [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In vitro kinase assay [protocols.io]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. eubopen.org [eubopen.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. starodub.nl [starodub.nl]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. bmglabtech.com [bmglabtech.com]
A Comparative Guide to the Biological Potency of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its inherent ability to mimic endogenous purines allows for competitive binding to a variety of enzymatic targets, making it a privileged structure in drug design. Within this broad class of compounds, 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine has emerged as a critical intermediate in the synthesis of potent and selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, a class of drugs that has revolutionized the treatment of certain types of cancer.[5][6] This guide provides a comprehensive comparison of the biological potency of derivatives built upon this core structure, supported by experimental data and detailed methodologies, to inform and guide future drug discovery efforts.
The Central Role of the 2,4,5-Substituted Pyrimidine Scaffold
The this compound core possesses key structural features that are amenable to strategic chemical modifications. The chlorine atom at the 2-position and the bromine atom at the 5-position offer differential reactivity, enabling sequential and regioselective functionalization. This allows for the systematic exploration of the chemical space around the pyrimidine ring to optimize biological activity, selectivity, and pharmacokinetic properties.[1] The N-cyclopentyl group at the 4-position also plays a significant role in orienting the molecule within the target's binding site.
Derivatives of this scaffold have shown significant promise as anticancer agents, primarily through the inhibition of CDK4/6.[5] These kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK4/6, these compounds can induce cell cycle arrest at the G1 phase, thereby preventing the proliferation of cancer cells.[5]
Comparative Biological Potency of Derivatives
The biological potency of derivatives of this compound is typically assessed through a combination of biochemical and cell-based assays. Biochemical assays measure the direct inhibitory activity of the compounds against the target kinases (e.g., CDK4 and CDK6), while cell-based assays evaluate their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) or the kinase inhibition constant (Ki) are common metrics used to quantify potency, with lower values indicating greater activity.
Thiazolyl-Pyrimidine Derivatives as Potent CDK4/6 Inhibitors
One strategy to enhance the potency of the core scaffold is the introduction of a thiazole ring. Starting from a similar pyrimidine core, researchers have synthesized a series of thiazolyl-pyrimidine derivatives and evaluated their inhibitory activity against CDK4 and CDK6. The most active compound from this series, Compound 8a , which incorporates a morpholine ring and a cyclopentyl substitution on the amine, demonstrated high potency.[5]
| Compound | Target | Kᵢ (µM) |
| 8a | CDK4 | 0.004 |
| CDK6 | 0.030 | |
| Table 1: Kinase inhibitory activity of a potent thiazolyl-pyrimidine derivative.[5] |
The antiproliferative activity of this compound was further assessed in cancer cell lines. A significantly lower 50% growth inhibition (GI50) value was observed in a retinoblastoma (Rb) positive human leukemia cell line (MV4-11) compared to an Rb negative human breast cancer cell line (MDA-MB-453), which is consistent with the mechanism of action of CDK4/6 inhibitors.[5]
| Compound | Cell Line | GI₅₀ (µM) |
| 8a | MV4-11 (Rb positive) | 0.209 |
| MDA-MB-453 (Rb negative) | 3.683 | |
| Table 2: Antiproliferative activity of a potent thiazolyl-pyrimidine derivative.[5] |
Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Analogs
The core pyrimidine structure is also a key component of approved CDK4/6 inhibitors like Ribociclib.[7] Researchers have designed and synthesized novel pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives and tested their antiproliferative activity against breast cancer cell lines. Two compounds from this study, S1 and Y7 , showed potent inhibition of CDK6/cyclin D3.[7]
| Compound | Target | IC₅₀ (µM) |
| S1 | CDK6/cyclin D3 | 0.126 ± 0.022 |
| Y7 | CDK6/cyclin D3 | 0.109 ± 0.007 |
| Palbociclib (Control) | CDK6/cyclin D3 | 0.045 |
| Table 3: Inhibitory activity of pyrrolo- and pyrido[2,3-d]pyrimidine derivatives against CDK6/cyclin D3.[7] |
Furthermore, the antiproliferative effects of these derivatives were evaluated in both estrogen receptor-positive (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines, with some compounds showing activity comparable to or better than the positive control, Ribociclib.[7]
| Compound | T47D GI₅₀ (µM) | MDA-MB-436 GI₅₀ (µM) |
| S2 | 8.42 ± 0.93 | 18.74 ± 1.78 |
| Ribociclib (Control) | 10.52 | 3.02 |
| Table 4: Antiproliferative activity of a pyrido[2,3-d]pyrimidine derivative.[7] |
Experimental Methodologies
To ensure the validity and reproducibility of these findings, standardized and rigorous experimental protocols are essential. The following sections detail the methodologies for the synthesis of the core intermediate and the key biological assays used to evaluate the potency of its derivatives.
Synthesis of this compound
The synthesis of the core intermediate is a critical first step. A common and efficient method involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine.[6]
Protocol:
-
Dissolve 5-bromo-2,4-dichloropyrimidine in a suitable solvent such as dioxane at room temperature.
-
Add cyclopentylamine to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Upon completion, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the desired product, this compound.[6]
Caption: Synthetic workflow for the core intermediate.
In Vitro Kinase Inhibition Assay
Biochemical assays are crucial for determining the direct inhibitory effect of the compounds on their kinase targets.
Protocol:
-
Prepare a reaction mixture containing the recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and ATP in a kinase assay buffer.
-
Incubate the test compounds at various concentrations with the CDK/Cyclin complex.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
After a defined incubation period, stop the reaction.
-
Quantify the level of substrate phosphorylation using a suitable detection method, such as radiometric assays (³²P-ATP incorporation) or fluorescence-based assays.
-
Calculate the IC50 or Ki values by fitting the dose-response data to a suitable model.
Caption: Workflow for in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
Cell-based assays are essential to determine the cytotoxic or cytostatic effects of the compounds on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of potent and selective CDK4/6 inhibitors. The available data on its derivatives, particularly those incorporating thiazole, pyrrole, and pyridine moieties, demonstrate the potential for achieving nanomolar potency against CDK enzymes and significant antiproliferative activity in cancer cell lines.
Future research in this area should focus on systematic structure-activity relationship (SAR) studies to further optimize the potency and selectivity of these derivatives. Exploration of different substituents at the 2- and 5-positions of the pyrimidine ring, as well as modifications to the N-cyclopentyl group, could lead to the discovery of novel compounds with improved pharmacological profiles. A comprehensive understanding of the SAR will be instrumental in designing the next generation of CDK4/6 inhibitors for the treatment of cancer.
References
- 1. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 733039-20-8 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
For researchers at the forefront of drug discovery and development, the integrity of your work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS No: 733039-20-8), a halogenated pyrimidine derivative. As an intermediate in the synthesis of CDK4 inhibitors for potential therapeutic use, this compound warrants careful handling due to its chemical properties and potential biological activity.[1] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Hazard Assessment and Immediate Safety Precautions
Understanding the hazard profile of this compound is the first step in ensuring safe handling and disposal. This compound is a solid at room temperature and presents several hazards that necessitate stringent control measures.[2][3]
Key Hazard Information:
| Hazard Statement | GHS Code | Description | Precautionary Measures |
| Harmful if swallowed | H302 | Ingestion may cause adverse health effects.[2][4] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[4] |
| Causes skin irritation | H315 | Contact with skin may cause redness and irritation.[2][4] | Wash hands thoroughly after handling. Wear protective gloves.[4] |
| Causes serious eye irritation | H319 | Can cause significant eye irritation upon contact.[2][4] | Wear eye protection/face protection.[4] |
| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract.[2][4] | Avoid breathing dust. Use only in a well-ventilated area.[4] |
This data is a synthesis of information from multiple chemical suppliers and should be confirmed by consulting the specific Safety Data Sheet (SDS) provided with your product.
Given its role as an intermediate for compounds targeting cell proliferation, it is prudent to handle this compound with the same level of caution as a potentially cytotoxic substance until more definitive toxicological data is available.[5][6][7][8]
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.
-
Gloves: Chemically resistant nitrile rubber gloves are required. For tasks with a higher risk of splash, consider double-gloving.[9]
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin exposure.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to prevent inhalation.[9]
Spill Management Protocol
Accidents, though preventable, require a prepared response. The immediate actions taken can significantly mitigate potential exposure and environmental contamination.
For a Small Spill (manageable within 10 minutes by trained personnel): [9]
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.
-
Ventilate: Ensure the chemical fume hood is operational to contain any airborne dust.
-
Don PPE: Wear the full PPE ensemble as described above.
-
Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption.
-
Collect: Carefully sweep the absorbed material and any remaining solid into a clearly labeled, sealable container for hazardous waste. Use non-sparking tools.[10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]
For a Large Spill:
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Activate Emergency Systems: Activate the fire alarm or other emergency notification systems as per your institution's policy.
-
Contact EHS: Call your institution's Environmental Health and Safety (EHS) department and emergency services (e.g., 911).[9] Do not attempt to clean up a large spill yourself.
Step-by-Step Disposal Procedure
The disposal of this compound is governed by its classification as a halogenated organic compound.[11][12] Improper segregation of this waste stream can lead to dangerous chemical reactions and significantly increase disposal costs.[12]
Step 1: Waste Characterization and Segregation
-
Identify as Halogenated Waste: Due to the presence of bromine and chlorine atoms, this compound must be disposed of in a designated "Halogenated Organic Waste" stream.[11][13]
-
Maintain Segregation: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical streams.[9][12] This is critical for ensuring safe transport and proper final disposal, which is typically high-temperature incineration.[11][14]
Step 2: Waste Container Selection and Labeling
-
Container: Use a robust, chemically compatible container with a secure, vapor-tight lid (e.g., a polyethylene carboy provided by your EHS department).[9] Do not use metal cans, as halogenated compounds can degrade to form acidic byproducts that corrode metal.[9]
-
Labeling: The container must be clearly and accurately labeled.
-
Write "HAZARDOUS WASTE" in prominent letters.
-
List the full chemical name: "this compound" .
-
If other halogenated wastes are added to the same container, maintain a log of all constituents and their approximate concentrations.
-
Indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Step 3: Waste Accumulation in the Laboratory
-
Designated Area: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be under your control, away from general traffic, and ideally within a ventilated cabinet or secondary containment.[15]
-
Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[13]
-
Avoid Accumulation: Adhere to institutional and regulatory limits on the volume of hazardous waste that can be stored in a satellite accumulation area (typically 55 gallons). Arrange for regular pickups from your EHS department.[13]
Step 4: Arranging for Final Disposal
-
Contact EHS: When the container is full or ready for pickup, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[15]
-
Documentation: Complete all necessary waste manifests or pickup request forms as required by your institution and local regulations.
-
Cradle-to-Grave Responsibility: Remember that under EPA regulations, the waste generator is responsible for the hazardous waste from its creation to its final, safe disposal.[12]
The following diagram outlines the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, you contribute to a safer laboratory environment and ensure that your critical research is conducted responsibly and sustainably.
References
- 1. This compound | 733039-20-8 [chemicalbook.com]
- 2. This compound | 733039-20-8 [sigmaaldrich.com]
- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. bucknell.edu [bucknell.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. benchchem.com [benchchem.com]
Navigating the Safe Handling of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Immediate Reference: Key Safety and Handling Parameters
| Parameter | Summary of Recommendations |
| Primary Hazards | Acute oral toxicity, severe skin and eye irritation, respiratory tract irritation.[1] |
| Required PPE | Chemical-resistant gloves (Viton® or butyl rubber recommended), chemical splash goggles and face shield, laboratory coat, and respiratory protection (N95 or higher). |
| Handling Environment | Certified chemical fume hood. |
| Waste Disposal | Segregated as halogenated organic waste. |
This guide provides an in-depth operational plan for the safe handling and disposal of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a crucial intermediate in pharmaceutical research and development.[2] Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment.
Hazard Assessment and Risk Mitigation
This compound is classified as a hazardous substance with the following primary risks:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection and proper use of PPE are the most critical barriers against chemical exposure. The following is a step-by-step guide to the appropriate PPE for handling this compound.
Hand Protection: Beyond the Standard Nitrile
Standard nitrile gloves may offer limited protection against aromatic amines and halogenated compounds, especially during prolonged handling. For robust protection, the following is recommended:
-
Primary Gloving: Viton® or butyl rubber gloves are recommended for direct handling due to their high resistance to a broad range of chemicals, including aromatic and chlorinated compounds.[3][4][5]
-
Double Gloving: For enhanced safety, particularly when handling larger quantities or during procedures with a high risk of splashing, wearing a pair of nitrile gloves underneath the primary Viton® or butyl rubber gloves is advised. This provides an additional protective layer and minimizes the risk of exposure if the outer glove is compromised.
Glove Selection and Usage Workflow
Caption: Glove selection and usage workflow for handling this compound.
Eye and Face Protection: A Non-Negotiable Barrier
Given the risk of serious eye irritation, robust eye and face protection is crucial.
-
Chemical Splash Goggles: These should fit snugly against the face to prevent any powders or splashes from entering the eyes.
-
Face Shield: A full-face shield must be worn over the chemical splash goggles to protect the entire face from splashes and airborne particles.
Body Protection: The First Line of Defense
A standard laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
Due to its potential to cause respiratory irritation, all handling of powdered this compound must be conducted within a certified chemical fume hood. In the event of a spill or if there is a risk of the powder becoming airborne outside of a fume hood, respiratory protection is mandatory.
-
N95 Respirator: For low-level exposure to airborne particulates.
-
Half-mask or Full-face Respirator with P100 Filters: For situations with a higher potential for aerosolization or in the event of a significant spill.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
The container should be clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Weighing
-
All handling and weighing of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Use anti-static weigh boats or an anti-static gun to prevent the powder from scattering due to static electricity.
-
Ensure all necessary PPE is donned before handling the chemical.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
Spill Response Protocol
Caption: Step-by-step protocol for managing a spill of this compound.
-
For Powder Spills: Gently cover the spill with a damp paper towel or absorbent pads to prevent the powder from becoming airborne.[6][7]
-
Cleanup: Use a scoop or other appropriate tools to collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.[6]
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.[1][8] All cleaning materials must be disposed of as hazardous waste.
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent environmental contamination and delayed exposure.
Decontamination of Equipment
-
All non-disposable equipment that comes into contact with the chemical must be thoroughly decontaminated.
-
Rinse equipment with a suitable organic solvent in which the compound is soluble (e.g., ethanol, acetone), followed by a wash with soap and water. All rinsates should be collected as hazardous waste.
Waste Disposal
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including solvent rinses, should be collected in a separate, labeled container for halogenated organic waste.
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams to ensure proper disposal and to avoid unnecessary disposal costs.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.
Emergency Procedures
In case of accidental exposure, follow these procedures immediately.
Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
Eye Contact
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. This compound | 733039-20-8 [chemicalbook.com]
- 3. cleanroomproducts.com [cleanroomproducts.com]
- 4. superiorglove® VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. chemkleancorp.com [chemkleancorp.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
